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  • Product: Sodium 5-formyl-2-methoxybenzenesulfonate
  • CAS: 5393-59-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties and Applications of Sodium 5-formyl-2-methoxybenzenesulfonate

Abstract Sodium 5-formyl-2-methoxybenzenesulfonate is a polysubstituted aromatic compound featuring a unique combination of functional groups that render it a valuable intermediate in organic synthesis, particularly with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium 5-formyl-2-methoxybenzenesulfonate is a polysubstituted aromatic compound featuring a unique combination of functional groups that render it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of a reactive aldehyde, an electron-donating methoxy group, and a water-solubilizing sodium sulfonate moiety on a stable benzene core provides a versatile platform for chemical modification. This guide offers an in-depth exploration of its chemical identity, core physicochemical properties, and its strategic importance in research and development. We will delve into its spectroscopic signature, potential synthetic applications, and provide validated protocols for its analytical characterization, grounding all claims in authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and application. This section delineates the fundamental structural and naming conventions for Sodium 5-formyl-2-methoxybenzenesulfonate.

Nomenclature and Key Identifiers

The compound is systematically identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance.

IdentifierValueSource(s)
IUPAC Name sodium 5-formyl-2-methoxybenzene-1-sulfonate[1]
CAS Number 5393-59-9[1][2]
Synonyms Benzenesulfonic acid, 5-formyl-2-methoxy-, sodium salt; 4-Methoxybenzaldehyde-3-sulfonic acid sodium salt[1][2]
Molecular Formula C₈H₇NaO₅S[1]
Molecular Weight 238.19 g/mol [1][2]
InChI Key MGJFLYWFXJHHSI-UHFFFAOYSA-M[1][2]
Molecular Architecture

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The sulfonate group imparts significant polarity and water solubility, while the aldehyde group serves as a primary site for synthetic transformations. The methoxy group, positioned ortho to the sulfonate, influences the electronic environment of the aromatic ring.

C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 O_methoxy O C3->O_methoxy C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 C_formyl C C5->C_formyl C6->C1 S S C6->S O1 O S->O1 O2 O S->O2 O_Na O⁻Na⁺ S->O_Na C_methoxy C H_methoxy1 H C_methoxy->H_methoxy1 H_methoxy2 H C_methoxy->H_methoxy2 H_methoxy3 H C_methoxy->H_methoxy3 O_methoxy->C_methoxy O_formyl O C_formyl->O_formyl H_formyl H C_formyl->H_formyl

Caption: Key synthetic transformations of the formyl group.

Strategic Use of the Sulfonate Group in Pharmacology

The incorporation of a sulfonic acid salt is a well-established strategy in drug development to enhance the physicochemical properties of an active pharmaceutical ingredient (API). [3]Over 50% of all drugs are administered as salts to improve properties that are otherwise suboptimal in the parent molecule. [4]

  • Enhanced Solubility: The primary reason for using sulfonate salts is to dramatically increase aqueous solubility, which is often a rate-limiting step for oral absorption. [4][5]* Improved Stability: Salt forms are typically crystalline, which provides greater chemical and physical stability compared to the free acid or base form, leading to longer shelf life. [4]* Processability: Crystalline salts often have better handling properties (e.g., flowability, reduced hygroscopicity) which are critical for robust formulation and manufacturing.

While immensely useful, the use of sulfonic acids requires careful control during synthesis to avoid the formation of potentially genotoxic sulfonate ester impurities. [3]

Relevance Shown by Structural Analogs

The core structure of this compound is present in molecules of significant pharmacological interest. For instance, 5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a drug used to treat benign prostatic hyperplasia. [6]Furthermore, the related 5-(ethylsulfonyl)-2-methoxyaniline fragment is a crucial component in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapies. [7]This demonstrates the value of the substituted 2-methoxybenzenesulfonyl scaffold in medicinal chemistry.

Experimental Protocols for Quality Control

Ensuring the identity, purity, and quality of a starting material is paramount. The following section details standard, self-validating analytical protocols for the characterization of Sodium 5-formyl-2-methoxybenzenesulfonate.

Analytical Workflow

A systematic approach to quality control ensures that each batch of material meets the required specifications before use in further synthesis.

Start Sample Receipt Visual Visual Inspection (Appearance, Color) Start->Visual Purity Purity & Assay by HPLC-UV Visual->Purity Identity Structural Identity by ¹H NMR Purity->Identity Functional Functional Group ID by FT-IR Identity->Functional Review Data Review & Specification Check Functional->Review End Batch Release / Reject Review->End

Caption: Standard workflow for analytical quality control.

Protocol 1: Purity Assessment by HPLC

This High-Performance Liquid Chromatography (HPLC) method is designed to separate the main component from potential impurities. [8][9]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, 70% A / 30% B. Rationale: The acidic aqueous phase suppresses the ionization of any residual sulfonic acid, leading to better peak shape, while the acetonitrile provides the necessary elution strength for the aromatic compound.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Standard Preparation:

    • Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a concentration of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a final concentration of ~100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the column for at least 30 minutes.

    • Inject 10 µL of the standard and sample solutions.

    • Calculate purity based on the area percent of the main peak.

Protocol 2: Structural Verification by NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Verification: Confirm the presence of the expected signals: three distinct aromatic protons, one aldehyde proton, and one methoxy singlet.

  • Integration: Verify that the relative integration of the signal areas corresponds to the number of protons (3:1:3).

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

  • Hazard Identification: The compound is classified as a combustible solid. While full toxicological data is unavailable, it should be handled as a potential irritant to the skin, eyes, and respiratory system. [10][11]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]Avoid generating dust. [12]Wash hands thoroughly after handling. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][12]Keep away from heat, sparks, and open flames. [14]The material may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [11][13]

Conclusion

Sodium 5-formyl-2-methoxybenzenesulfonate is more than a simple chemical; it is an enabling tool for researchers in synthetic and medicinal chemistry. Its trifunctional nature—a reactive aldehyde for synthesis, a methoxy group for electronic modulation, and a sulfonate salt for solubility—provides a powerful combination of properties. A thorough understanding of its physicochemical characteristics, guided by robust analytical protocols, allows scientists and drug developers to leverage its full potential in creating novel molecules with desired functions and improved pharmacological profiles.

References

  • Matrix Fine Chemicals. (n.d.). SODIUM 5-FORMYL-2-METHOXYBENZENE-1-SULFONATE. Molecules PDF.
  • PubChemLite. (n.d.). Sodium 5-formyl-2-methoxybenzenesulfonate (C8H8O5S).
  • Sigma-Aldrich. (n.d.). Sodium 5-formyl-2-methoxybenzenesulfonate AldrichCPR.
  • Global Substance Registration System (GSRS). (n.d.). 5-FORMYL-2-METHOXYBENZENESULFONIC ACID.
  • GCIS. (n.d.). Sodium 5-formyl-2-methoxybenzenesulphonate CAS#5393-59-9.
  • BroadPharm. (2017). Material Safety Data Sheet.
  • RBNAinfo. (2005). PRODUCT SAFETY DATA SHEET.
  • Procter & Gamble. (2019). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Sodium 5-formyl-2-methoxybenzenesulfonate AldrichCPR.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Formyl-2-methoxybenzenesulfonamide.
  • Diversey SDS. (2024). Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 105764-07-6|5-Formyl-2-methoxybenzenesulfonamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Sigma-Aldrich. (n.d.). 5-Formyl-2-methoxybenzenesulfonamide Pharmaceutical Secondary Standard.
  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. PubMed.
  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Download Table.
  • CymitQuimica. (n.d.). CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt.
  • Serajuddin, A. T. M. (2026). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. SciELO South Africa.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for Sodium Metabisulfite Quantification.
  • Indian Journal of Chemistry. (n.d.). Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribrícutis Dendy.
  • University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Improved Pharma. (2023). Accelerated Small Molecule Drug Development.

Sources

Exploratory

Sodium 5-formyl-2-methoxybenzenesulfonate: Technical Guide & Application Protocols

This guide provides an in-depth technical analysis of Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9), a critical aromatic building block used in medicinal chemistry for solubility engineering and in material s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9), a critical aromatic building block used in medicinal chemistry for solubility engineering and in material science for the synthesis of functional dyes.

CAS Number: 5393-59-9 Formula: C₈H₇NaO₅S Molecular Weight: 238.19 g/mol Synonyms: 4-Methoxybenzaldehyde-3-sulfonic acid sodium salt; Sodium 2-methoxy-5-formylbenzenesulfonate.[1]

Executive Technical Summary

Sodium 5-formyl-2-methoxybenzenesulfonate is a bifunctional aromatic synthon characterized by a hydrophilic sulfonate head group and a reactive formyl (aldehyde) tail, positioned meta to each other with an ortho-methoxy electron-donating group.

Its primary utility in drug development lies in Solubility Engineering . The sulfonate moiety imparts high water solubility to hydrophobic pharmacophores via reductive amination of the aldehyde. In material science, it serves as a precursor for pyrylium salts and stilbene-based fluorescent whitening agents , leveraging the aldehyde for condensation reactions.

Chemical Profile & Structural Logic

The molecule’s reactivity is dictated by the interplay between the electron-withdrawing sulfonate/formyl groups and the electron-donating methoxy group.

Structural Analysis
  • C1 (Sulfonate): Provides high aqueous solubility (>900 g/L) and acts as a robust polar anchor.

  • C2 (Methoxy): Activates the ring but also sterically influences the adjacent sulfonate, preventing intermolecular aggregation common in planar aromatics.

  • C5 (Formyl): The electrophilic center. It is deactivated slightly by the sulfonate (inductive effect) but remains highly reactive toward nucleophiles (amines, active methylenes).

Physical Properties Table
PropertyValueNote
Appearance White to Off-white Crystalline PowderHygroscopic nature requires desiccated storage.
Solubility (Water) ~930 g/L (20 °C)Exceptional solubility due to ionic sulfonate.
Melting Point >300 °CDecomposes before melting (typical of ionic salts).
pH (10% aq.) 6.0 – 8.0Neutral in solution; stable in mild acid/base.
Reactivity Electrophilic (Aldehyde)Susceptible to oxidation (to acid) and condensation.

Synthesis & Manufacturing

The industrial synthesis utilizes Direct Sulfonation of p-anisaldehyde. This protocol exploits the directing effects of the substituents: the methoxy group (strong ortho, para-director) and the aldehyde (strong meta-director) cooperatively direct the incoming sulfonic acid group to position 3 (relative to aldehyde), which corresponds to position 1 in the benzenesulfonate numbering.

Synthesis Workflow Diagram

SynthesisRoute Anisaldehyde p-Anisaldehyde (Starting Material) Intermediate Acid Intermediate (3-Sulfo-4-methoxybenzaldehyde) Anisaldehyde->Intermediate Sulfonation < 30°C, 4h Oleum 30% Oleum (Sulfonating Agent) Oleum->Intermediate Product Sodium 5-formyl-2-methoxybenzenesulfonate (Final Salt) Intermediate->Product Salting Out pH 7.0 NaOH NaOH / Na2CO3 (Neutralization) NaOH->Product

Figure 1: Industrial synthesis route via cooperative electrophilic aromatic substitution.

Laboratory Scale Protocol (Validation)
  • Sulfonation: Charge 100g of 30% Oleum into a reactor. Cool to 0–5°C.

  • Addition: Dropwise add 0.2 mol of p-anisaldehyde, maintaining temp < 10°C (Exothermic!).

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (disappearance of anisaldehyde).

  • Quench: Pour reaction mixture onto 300g crushed ice.

  • Neutralization: Slowly add 50% NaOH solution until pH 7.0–7.5.

  • Isolation: Cool to 4°C. The sodium salt precipitates. Filter, wash with cold ethanol (to remove inorganic sulfates), and dry.

Applications in Drug Development

Application A: Hydrophilic Tagging (Solubility Engineering)

Poor aqueous solubility is a leading cause of drug candidate failure. CAS 5393-59-9 is used to introduce a "sulfonate tail" to hydrophobic amines via Reductive Amination .

Mechanism: The aldehyde condenses with a primary/secondary amine on the drug molecule to form an imine (Schiff base), which is subsequently reduced to a stable amine linkage. The sulfonate group remains ionized at physiological pH, drastically improving solubility.

Experimental Protocol: Reductive Amination

Reagents:

  • Substrate: Hydrophobic Amine (1.0 equiv)

  • Reagent: Sodium 5-formyl-2-methoxybenzenesulfonate (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DMF/Acetic Acid (95:5)

Step-by-Step:

  • Imine Formation: Dissolve the amine and the sulfonate reagent in DMF containing 5% Acetic Acid. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Verify imine formation via LC-MS (Shift in mass).

  • Reduction: Add STAB in one portion. Stir at RT for 4–12 hours.

  • Quench: Dilute with water and adjust pH to 8.0.

  • Purification: Since the product is highly polar, standard silica chromatography may fail. Use Reverse-Phase (C18) Flash Chromatography eluting with Water/Methanol gradients.

Application B: Pyrylium Salt Synthesis (Bio-Imaging)

Reacting CAS 5393-59-9 with acetophenones yields pyrylium salts, which are precursors to fluorescent dyes used in biological imaging.

Reaction Logic: The aldehyde reacts with two equivalents of a methyl ketone (or one equiv of a specific activated ketone) in the presence of a strong acid (e.g., HClO₄) to close the pyrylium ring.

Analytical Characterization

To ensure the integrity of the reagent before use in sensitive synthesis, the following parameters must be verified.

TestMethodAcceptance Criteria
Purity HPLC (C18, Phosphate Buffer/MeOH)≥ 98.0% (Area %)
Identity (H-NMR) D₂O SolventAldehyde proton singlet at ~10.2 ppm.
Water Content Karl Fischer≤ 1.0% (Critical for stoichiometry)
Sodium Content Ion Chromatography / Titration9.5% ± 0.5%
H-NMR Interpretation (D₂O)
  • δ 10.21 (s, 1H): Formyl proton (-CH O). Distinctive downfield shift.

  • δ 8.15 (d, 1H): Aromatic H adjacent to Sulfonate (C6).

  • δ 7.95 (dd, 1H): Aromatic H (C4).

  • δ 7.20 (d, 1H): Aromatic H adjacent to Methoxy (C3).

  • δ 3.95 (s, 3H): Methoxy protons (-OCH ₃).

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irrit. 2 (H315)

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335)

  • Handling: Avoid dust formation. The sulfonate dust is hygroscopic and can cause respiratory irritation. Use a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) in a tightly sealed container. The aldehyde group is sensitive to air oxidation over long periods, forming the corresponding carboxylic acid (which is less reactive in Schiff base formation).

References

  • Sigma-Aldrich. Sodium 5-formyl-2-methoxybenzenesulfonate Product Specification & SDS. Retrieved from .

  • Thieme Chemistry. Science of Synthesis: Pyrylium Salts Synthesis via Aldehyde Condensation. Retrieved from .

  • PubChem. Compound Summary: Sodium 5-formyl-2-methoxybenzenesulfonate (CID 23668095). National Library of Medicine. Retrieved from .

  • Ambeed. Material Safety Data Sheet (MSDS) - CAS 5393-59-9. Retrieved from .

  • Matrix Fine Chemicals. Spectral Data and Analysis for CAS 5393-59-9. Retrieved from .

Sources

Foundational

"Sodium 5-formyl-2-methoxybenzenesulfonate" molecular structure and weight

Structural Characterization, Synthetic Utility, and Pharmacophore Integration Part 1: Molecular Architecture & Physicochemical Profile Sodium 5-formyl-2-methoxybenzenesulfonate (CAS: 5393-59-9) represents a specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Pharmacophore Integration

Part 1: Molecular Architecture & Physicochemical Profile

Sodium 5-formyl-2-methoxybenzenesulfonate (CAS: 5393-59-9) represents a specialized class of amphiphilic aromatic aldehydes . Unlike standard benzaldehyde derivatives used in early-stage discovery, this molecule incorporates a permanent anionic charge (sulfonate) ortho to an electron-donating methoxy group.

This unique substitution pattern confers two critical properties for drug development:

  • Intrinsic Water Solubility: The sulfonate group (

    
    ) acts as a solubilizing handle, allowing the molecule to serve as a hydrophilic linker in Antibody-Drug Conjugates (ADCs) or aqueous-phase catalysis.
    
  • Modulated Reactivity: The ortho-methoxy group provides steric protection to the sulfonate while electronically activating the ring, yet the meta-positioning of the formyl group preserves electrophilicity for bioconjugation.

Quantitative Molecular Specifications
ParameterValueTechnical Note
IUPAC Name Sodium 5-formyl-2-methoxybenzenesulfonateOften referenced as Sodium 4-methoxybenzaldehyde-3-sulfonate in industrial patents.
CAS Number 5393-59-9
Molecular Formula

Molecular Weight 238.19 g/mol Exact Mass: 237.99 g/mol
Appearance Off-white to pale yellow crystalline powderHygroscopic; requires storage under desiccant.
Solubility >100 mg/mL (Water)Insoluble in non-polar organics (Hexane, Toluene).

(UV-Vis)
~280 nm, ~310 nmCharacteristic of substituted benzaldehydes.
Structural Logic

The molecule is structurally derived from p-anisaldehyde .[1] The introduction of the sulfonate group at the 3-position (relative to the aldehyde at 1) creates a push-pull electronic system:

  • Electron Donor (EDG): Methoxy (-OCH3) at C2 increases electron density in the ring.

  • Electron Withdrawing (EWG): Formyl (-CHO) at C5 and Sulfonate (-SO3Na) at C1 pull density, creating specific nucleophilic attack sites.

Part 2: Synthetic Pathways & Quality Control

The industrial synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate is a textbook example of Regioselective Electrophilic Aromatic Substitution .

Synthesis Workflow (The "Oleum Route")

The most robust protocol involves the direct sulfonation of p-anisaldehyde. The methoxy group is a strong ortho/para director. Since the para position is blocked by the formyl group, sulfonation occurs exclusively at the ortho position relative to the methoxy group.

SynthesisPath Start p-Anisaldehyde (4-Methoxybenzaldehyde) Reagent 30% Oleum (fuming H2SO4) Temp: 20-40°C Start->Reagent Dissolution Intermediate Sulfonic Acid Intermediate (Acid Form) Reagent->Intermediate Electrophilic Subst. Neutralization Neutralization (NaOH / Na2CO3) Intermediate->Neutralization pH Adjustment Product Sodium 5-formyl-2-methoxy- benzenesulfonate (Precipitate) Neutralization->Product Salting Out

Figure 1: Regioselective synthesis pathway via sulfonation of p-anisaldehyde.

Quality Control Parameters (HPLC)

For pharmaceutical applications, purity must exceed 98.5%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient (95:5 to 60:40).

  • Detection: UV at 285 nm.

  • Critical Impurity: Unreacted p-anisaldehyde (hydrophobic, elutes late) and disulfonated byproducts (highly polar, elute at void volume).

Part 3: Reactivity Profile in Drug Design

This compound is not merely an intermediate; it is a Pharmacophore Linker . Its primary utility in drug development lies in its ability to facilitate Reductive Amination in aqueous media.

The "Green" Linker Mechanism

Standard reductive aminations require organic solvents (DCM, THF) and moisture-sensitive reducing agents (STAB). Sodium 5-formyl-2-methoxybenzenesulfonate allows this reaction to occur in water/buffer systems, preserving protein integrity when conjugating to biologics.

Mechanism:

  • Imine Formation: The C5-Formyl group condenses with a primary amine (e.g., a lysine residue on a protein or a drug amine).

  • Reduction: The resulting Schiff base is reduced (using

    
     or 
    
    
    
    ) to a stable secondary amine.
  • Result: A permanently charged, water-soluble linkage.

ReductiveAmination Aldehyde Sodium 5-formyl-2-methoxy- benzenesulfonate Imine Schiff Base (Imine) Intermediate Aldehyde->Imine -H2O (Condensation) Amine Target Amine (R-NH2) (Drug or Protein) Amine->Imine ReducingAgent Reduction (NaBH3CN / pH 6.0) Imine->ReducingAgent Final Stable Sulfonated Amine Conjugate ReducingAgent->Final Irreversible Linkage

Figure 2: Mechanism of aqueous reductive amination for bioconjugation.

Part 4: Experimental Protocol

Protocol: Synthesis of a Sulfonated Benzylamine Linker

Context: Creating a water-soluble intermediate for a small molecule inhibitor.

Reagents:

  • Sodium 5-formyl-2-methoxybenzenesulfonate (1.0 eq, 238 mg, 1 mmol)

  • Aniline derivative (Target Amine) (1.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: In a 25 mL round-bottom flask, dissolve 238 mg of Sodium 5-formyl-2-methoxybenzenesulfonate in 5 mL of water. The solution should be clear and colorless.

  • Amine Addition: Add the aniline derivative (dissolved in 5 mL Methanol) dropwise.

    • Observation: The solution may turn yellow immediately, indicating Imine (Schiff base) formation.

  • Catalysis: Adjust pH to ~6.0 using dilute acetic acid. This protonates the imine, accelerating formation. Stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add

    
     (95 mg) in small portions.
    
    • Safety: Perform in a fume hood; cyanide generation is possible in strong acid (maintain pH > 4).

  • Workup: Stir for 12 hours at RT. Quench with 1M HCl (carefully) to destroy excess hydride.

  • Isolation: Evaporate Methanol. The product (sulfonated amine) often remains in the aqueous phase. Purify via Preparative HPLC or recrystallization from Ethanol/Water.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79366, Sodium 5-formyl-2-methoxybenzenesulfonate. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: Sodium 5-formyl-2-methoxybenzene-1-sulfonate. Catalog ID MM5393599.[2] Retrieved from [Link]

  • Google Patents. Preparation method of p-anisaldehyde and derivatives (CN104418717A). Discusses sulfonation pathways of methoxy-benzaldehydes. Retrieved from

Sources

Exploratory

"Sodium 5-formyl-2-methoxybenzenesulfonate" as a chemical intermediate

Synthesis, Reactivity, and Application as a Key Intermediate in Stilbenic Fluorophores Executive Summary Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9) is a highly specialized aromatic intermediate characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application as a Key Intermediate in Stilbenic Fluorophores

Executive Summary

Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9) is a highly specialized aromatic intermediate characterized by a trifunctional scaffold: a formyl group (-CHO) for carbon-carbon bond formation, a methoxy group (-OCH3) for electron donation and spectral tuning, and a sulfonate group (-SO3Na) imparting critical water solubility.[1]

Its primary industrial utility lies in the synthesis of Distyrylbiphenyl (DSBP) Fluorescent Whitening Agents (FWAs) , where it serves as the coupling partner for phosphonate esters to generate water-soluble optical brighteners used in textile and detergent formulations. Additionally, its unique substitution pattern makes it a valuable synthon for functional dyes (pyrylium salts) and a potential precursor for sulfonamide-based pharmaceutical scaffolds.

This guide provides a comprehensive technical analysis of its synthesis, reactivity mechanisms, and downstream applications.

Chemical Identity & Physical Properties[2][3]

The compound is an amphiphilic benzene derivative. The ortho positioning of the methoxy and sulfonate groups creates a steric and electronic environment that stabilizes the molecule while directing reactivity to the para-formyl center.

PropertySpecification
IUPAC Name Sodium 5-formyl-2-methoxybenzenesulfonate
Common Synonyms 4-Methoxybenzaldehyde-3-sulfonic acid sodium salt; Sodium 2-methoxy-5-formylbenzenesulfonate
CAS Number 5393-59-9
Molecular Formula C₈H₇NaO₅S
Molecular Weight 238.19 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>100 g/L); sparingly soluble in organic solvents (EtOH, DMF)
Melting Point >300 °C (decomposes)
Acidity (pKa) ~ -2.0 (Sulfonic acid precursor); Salt is neutral/slightly basic in solution

Synthesis: The Sulfonation of Anisaldehyde

The industrial production of Sodium 5-formyl-2-methoxybenzenesulfonate utilizes the electrophilic aromatic substitution of 4-methoxybenzaldehyde (p-anisaldehyde). This route leverages the directing effects of the substituents to achieve high regioselectivity.

Mechanistic Pathway
  • Substrate Analysis: 4-Methoxybenzaldehyde contains a strongly activating, ortho/para-directing methoxy group and a deactivating, meta-directing formyl group.

  • Regioselectivity: Both directing groups cooperatively activate position 3 (relative to the aldehyde). The methoxy group directs ortho to itself, and the formyl group directs meta to itself.

  • Sulfonation: Treatment with oleum (fuming sulfuric acid) introduces the sulfonic acid group at this position.

  • Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to yield the stable sodium salt.

Experimental Protocol (Representative)
  • Reagents: 4-Methoxybenzaldehyde (1.0 eq), Oleum (20% SO₃, 1.2 eq), NaOH (aq).

  • Conditions: The reaction is exothermic.[2] Temperature control (20–40 °C) is critical to prevent disulfonation or demethylation.

Synthesis Anisaldehyde 4-Methoxybenzaldehyde (p-Anisaldehyde) Intermediate Sigma Complex (Transition State) Anisaldehyde->Intermediate Sulfonation (Ortho to -OCH3) Acid 4-Methoxy-3-sulfobenzaldehyde (Acid Form) Intermediate->Acid -H+ Product Sodium 5-formyl-2-methoxy- benzenesulfonate (Final Salt) Acid->Product pH Adjustment Oleum Oleum (20% SO3) Electrophilic Attack Oleum->Intermediate NaOH NaOH / Na2CO3 Neutralization NaOH->Product

Figure 1: Synthesis pathway via cooperative directing effects of methoxy and formyl groups.

Reactivity Profile

The utility of Sodium 5-formyl-2-methoxybenzenesulfonate stems from its dual functionality:

Aldehyde Reactivity (The "Warhead")

The formyl group at position 5 is electronically deactivated by the benzene ring but remains sufficiently reactive for classic carbonyl chemistry.

  • Condensation: Reacts readily with primary amines to form Schiff bases (imines).

  • Olefinations: Undergoes Horner-Wadsworth-Emmons (HWE) reactions with phosphonates to form stilbenes. This is the defining reaction for optical brightener synthesis.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonic acid derivatives).

Sulfonate Functionality (The "Solubilizer")

The sulfonate group is chemically inert under standard organic synthesis conditions but plays two vital roles:

  • Water Solubility: It renders the final dye/drug molecule water-soluble, a requirement for laundry detergents and biological assays.

  • Electronic Influence: It exerts a weak electron-withdrawing effect, slightly increasing the acidity of the ring protons.

Key Application: Distyrylbiphenyl Optical Brighteners

The most significant application of this intermediate is in the manufacture of Fluorescent Whitening Agents (FWAs) , specifically modified distyrylbiphenyls. While the standard Tinopal CBS-X uses o-sulfobenzaldehyde, the methoxy analog is used to tune the fluorescence spectrum (bathochromic shift) and affinity for specific fibers (cellulose vs. polyamide).

Mechanism of Stilbene Formation

The synthesis involves a double HWE reaction between a biphenyl-bis(phosphonate) and two equivalents of Sodium 5-formyl-2-methoxybenzenesulfonate.

Reaction Scheme:

  • Base: Sodium methoxide (NaOMe) or hydroxide.

  • Solvent: DMF or DMSO (polar aprotic required for HWE).

  • Product: A bis(styryl)biphenyl derivative with high quantum yield.

FWA_Synthesis Aldehyde 2 x Sodium 5-formyl-2-methoxy- benzenesulfonate Reaction Horner-Wadsworth-Emmons Reaction (Base: NaOMe, Solvent: DMF) Aldehyde->Reaction Phosphonate Biphenyl-4,4'-bis(methylphosphonate) Phosphonate->Reaction Product Bis(2-methoxy-5-sulfostyryl)biphenyl (Fluorescent Brightener) Reaction->Product Double Olefination

Figure 2: Synthesis of Bis-stilbene Optical Brighteners via HWE Olefination.

Niche & Emerging Applications

Pyrylium Salt Synthesis

Research indicates the use of this aldehyde in synthesizing pyrylium salts via condensation with 4-acetylbenzoic acid in the presence of perchloric acid. These salts serve as precursors for pyridinium ionic liquids and photosensitizers.

Pharmaceutical Intermediates

The 2-methoxy-5-substituted benzene scaffold is ubiquitous in medicinal chemistry (e.g., Tamsulosin ). While Tamsulosin is typically synthesized via acetonyl precursors, Sodium 5-formyl-2-methoxybenzenesulfonate represents a viable "masked" precursor.

  • Pathway: The formyl group can be converted to a nitrile (via oxime) or an amine (via reductive amination), providing access to 5-substituted-2-methoxybenzenesulfonamides.

Quality Control & Analytics

To ensure suitability for high-performance applications, the following analytical standards are recommended:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

    • Detection: UV at 254 nm and 300 nm (aldehyde absorption).

    • Purity Target: >98.0% (area %).

  • Impurity Profile: Monitor for unreacted 4-methoxybenzaldehyde (starting material) and disulfonated byproducts.

  • Water Content: Karl Fischer titration (typically <2% for the dry salt).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use local exhaust ventilation. Avoid dust generation.

  • Storage: Hygroscopic. Store in tightly sealed containers under inert atmosphere (nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Sigma-Aldrich. Sodium 5-formyl-2-methoxybenzenesulfonate Product Specification. Link

  • Guglielmetti, R. et al. Bis-stilbene compounds and their use as optical brighteners. US Patent 3,984,399. 1976. Link

  • Balaban, A. T. Pyrylium Salts: Synthesis and Applications. Science of Synthesis, Thieme. Link

  • PubChem. Compound Summary: Sodium 5-formyl-2-methoxybenzenesulfonate (CID 79366).[3] National Library of Medicine. Link

Sources

Foundational

Computational Elucidation of Formyl-Substituted Benzenesulfonate Reactivity: A Mechanistic Guide

Executive Summary This technical guide provides a rigorous framework for studying the reactivity of formyl-substituted benzenesulfonates (FSBS), with a specific focus on Sodium 2-formylbenzenesulfonate (OBSA) . These amp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a rigorous framework for studying the reactivity of formyl-substituted benzenesulfonates (FSBS), with a specific focus on Sodium 2-formylbenzenesulfonate (OBSA) . These amphiphilic scaffolds are critical intermediates in the synthesis of optical brighteners, pharmaceutical Schiff bases, and heterocycles. This guide moves beyond basic characterization, offering a standardized computational protocol (DFT/TD-DFT) to predict nucleophilic addition kinetics, solvent-mediated stabilization, and frontier orbital interactions.

Electronic Structure & Reactivity Descriptors[1]

To understand the reactivity of FSBS, one must analyze the competing electronic effects of the formyl group (


) and the sulfonate group (

).
The "Pull-Pull" vs. Anionic Shielding Paradox

In the ortho isomer (OBSA), the formyl group is a strong electron-withdrawing group (EWG) via induction (


) and resonance (

). The sulfonate group is also electron-withdrawing by induction but possesses a formal negative charge.
  • Inductive Effect: The

    
     group at the ortho position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
    
  • Field Effect: The anionic charge creates a repulsive electrostatic field that may hinder the approach of anionic nucleophiles but stabilize cationic transition states or protonated intermediates via intramolecular electrostatic attraction.

Frontier Molecular Orbital (FMO) Analysis

Reactivity is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Localization: In FSBS, the LUMO is predominantly localized on the carbonyl carbon and the benzene ring. A lower LUMO energy indicates higher susceptibility to nucleophilic attack (e.g., by amines).

  • HOMO Localization: The HOMO is typically centered on the sulfonate oxygen atoms, dictating the molecule's behavior as a weak base or ligand in metal coordination.

Table 1: Key Reactivity Descriptors for FSBS Analysis

DescriptorSymbolFormulaPhysical Significance
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer. Harder molecules are more stable.
Electrophilicity Index


Quantitative measure of the global electrophilic power.
Nucleophilicity Index


Propensity to attack electrophiles (benchmarked against tetracyanoethylene).

Mechanistic Pathway: Schiff Base Formation[2][3][4]

The most critical reaction for FSBS in drug development is the condensation with primary amines to form Schiff bases (imines). This pathway is sensitive to pH and the specific position of the sulfonate group.

The Reaction Coordinate

The mechanism proceeds via two distinct steps:

  • Nucleophilic Addition: The amine attacks the carbonyl carbon, forming a zwitterionic intermediate which rapidly equilibrates to a carbinolamine.

  • Dehydration (Rate Determining Step): Acid-catalyzed elimination of water to form the C=N bond.

Critical Insight: In ortho-formylbenzenesulfonates, the sulfonate group can act as an intramolecular proton shuttle , lowering the activation energy for the dehydration step by stabilizing the transition state via hydrogen bonding.

Computational Workflow Visualization

The following diagram outlines the standard operating procedure for characterizing this mechanism using Density Functional Theory (DFT).

G Start Start: Structure Build (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt No (Minima) TS_Search Transition State Search (QST2/QST3 or Berny) Decision->TS_Search Yes (TS Guess) Solvation Solvation Modeling (SMD/PCM - Water/Ethanol) Decision->Solvation Minima Confirmed IRC IRC Calculation (Verify Reactant/Product) TS_Search->IRC IRC->Solvation NBO NBO Analysis (Charge Transfer/Hyperconjugation) Solvation->NBO End Final Energy Profile (ΔG, ΔH, Activation Barriers) NBO->End

Figure 1: Computational workflow for characterizing the reactivity of formyl-substituted benzenesulfonates.

Detailed Experimental & Computational Protocols

This section details the specific parameters required to replicate high-fidelity theoretical studies.

Computational Methodology (DFT Setup)

Software: Gaussian 09/16 or ORCA 5.0. Theory Level: DFT is preferred over Hartree-Fock due to electron correlation inclusion.

  • Functional:

    • B3LYP: The standard for organic geometries.

    • wB97X-D: Recommended. Includes dispersion corrections, critical for modeling

      
      -
      
      
      
      stacking if the amine contains aromatic rings.
    • M06-2X: Superior for thermodynamic kinetics and barrier heights.

  • Basis Set:

    • 6-311++G(d,p): Diffuse functions (++) are mandatory for anionic species like sulfonates to correctly describe the electron cloud at large distances.

  • Solvation (PCM/SMD):

    • Gas-phase calculations are invalid for benzenesulfonates. Use the SMD (Solvation Model based on Density) model with water (

      
      ) or ethanol (
      
      
      
      ) as the solvent.

Example Input Block (Gaussian):

Mechanistic Pathway Diagram

The following diagram illustrates the specific pathway for the reaction of Sodium 2-formylbenzenesulfonate with a primary amine (


).

Reaction R Reactants (OBSA + R-NH2) TS1 TS1 (N...C bond formation) R->TS1 Nucleophilic Attack INT Intermediate (Zwitterion/Carbinolamine) TS1->INT Proton Transfer TS2 TS2 (Water Elimination) INT->TS2 -H2O (Dehydration) P Product (Imine + H2O) TS2->P Schiff Base

Figure 2: Reaction coordinate for the formation of Schiff bases from formyl-substituted benzenesulfonates.

Case Applications & Interpretation

Solubility & Drug Delivery

The sulfonate group is primarily a solubility enhancer. In theoretical studies, calculate the Solvation Free Energy (


) .
  • A high negative

    
     confirms the utility of the scaffold in converting lipophilic drugs (attached via the formyl group) into water-soluble prodrugs.
    
Fluorescent Brighteners (Optical Properties)

For applications in dyes (e.g., stilbene derivatives), Time-Dependent DFT (TD-DFT) is required.

  • Protocol: Run TD(NStates=10) on the optimized geometry.

  • Analysis: Look for the

    
     transition. The sulfonate group typically causes a hypsochromic (blue) shift compared to nitro-substituted analogs but maintains high quantum yield due to rigidification.
    

References

  • Berski, S., Gordon, A. J., & Ciunik, Z. L. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases.[1] Journal of Molecular Modeling, 21(3),[1] 57. Link

  • Babu, P. D. S., et al. (2011). Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT theory calculations.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 168-178.[2] Link

  • Emco Chemicals. (n.d.). OBSA, 2-formyl-Benzenesulfonic acid Sodium salt: Product Technical Data. Link

  • Harding, D. (2016). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide... synthesized from sodium o-formylbenzenesulfonate.[3] Canadian Journal of Chemistry.[4] Link

  • Lyman, J., et al. (2018). Sulfonyl Blocking Groups in Aromatic Synthesis. Master Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Sodium 5-formyl-2-methoxybenzenesulfonate for Derivatization of Primary Amines

This Application Note is designed as a comprehensive technical guide for the use of Sodium 5-formyl-2-methoxybenzenesulfonate in the derivatization of primary amines. This reagent is a specialized sulfonated benzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the use of Sodium 5-formyl-2-methoxybenzenesulfonate in the derivatization of primary amines. This reagent is a specialized sulfonated benzaldehyde derivative used to introduce a permanent negative charge and enhance water solubility in hydrophobic analytes, primarily for applications in Mass Spectrometry (MS) and Capillary Electrophoresis (CE).

Executive Summary

Sodium 5-formyl-2-methoxybenzenesulfonate (CAS: 5393-59-9) is a highly efficient derivatization reagent that reacts specifically with primary amines via reductive amination. Unlike standard alkylating agents, this compound serves a dual purpose:

  • Charge Tagging: It introduces a strongly acidic sulfonate group (

    
    ), ensuring a fixed negative charge across a wide pH range. This is critical for enhancing sensitivity in Negative-Ion Mode Mass Spectrometry (ESI-MS)  and manipulating migration times in Capillary Electrophoresis (CE) .
    
  • Solubility Enhancement: The hydrophilic sulfonate moiety significantly increases the water solubility of hydrophobic peptides, drugs, and small molecules, preventing precipitation during aqueous analysis.

This guide details the mechanism, optimized protocols, and troubleshooting strategies for using this reagent in bioanalytical workflows.

Scientific Background & Mechanism

Chemical Properties
  • IUPAC Name: Sodium 5-formyl-2-methoxybenzenesulfonate[1]

  • Structure: A benzaldehyde core substituted with a methoxy group (position 2) and a sulfonate group (position 5 relative to the aldehyde, or position 3 relative to the methoxy depending on nomenclature priority).

  • Role of Substituents:

    • Aldehyde (

      
      ):  The reactive center that forms a Schiff base (imine) with primary amines.
      
    • Sulfonate (

      
      ):  Provides the permanent negative charge and solubility.
      
    • Methoxy (

      
      ):  An electron-donating group that modulates the electrophilicity of the aldehyde, potentially stabilizing the intermediate imine against hydrolysis before reduction.
      
Reaction Mechanism: Reductive Amination

The derivatization proceeds in a two-step "one-pot" reaction:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde, releasing water to form a Schiff base (imine).

  • Reduction: A reducing agent (e.g., Sodium Cyanoborohydride or Picoline Borane) selectively reduces the imine bond (

    
    ) to a stable secondary amine (
    
    
    
    ) bond.

Note on Selectivity: The reducing agent is chosen to reduce the imine much faster than the aldehyde, preventing the consumption of the reagent before it reacts with the amine.

Visualization of Mechanism

The following diagram illustrates the reaction pathway from the primary amine to the stable, sulfonated derivative.

ReactionMechanism cluster_conditions Reaction Conditions Amine Primary Amine (R-NH₂) Intermediate Carbinolamine Intermediate Amine->Intermediate Nucleophilic Attack Reagent Reagent (Ar-CHO) Reagent->Intermediate Nucleophilic Attack Imine Schiff Base (Imine, R-N=CH-Ar) Intermediate->Imine -H₂O (Dehydration) Product Sulfonated Product (Secondary Amine) Imine->Product Reduction (+ [H⁻]) Cond1 pH 5.0 - 6.0 (Promotes Imine) Cond2 Reducing Agent (NaBH₃CN or STAB)

Caption: Mechanistic pathway of reductive amination. The aldehyde reagent reacts with the amine to form an imine, which is irreversibly reduced to a stable secondary amine.

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9]
  • Reagent: Sodium 5-formyl-2-methoxybenzenesulfonate (Store at 4°C, desiccated).

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) OR 2-Picoline Borane (Green alternative).
    
  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade).

  • Buffer: Acetate Buffer (0.1 M, pH 5.0) or Phosphate Buffer (pH 6.0).

Protocol A: Aqueous System (For Peptides & Proteins)

Best for hydrophilic analytes requiring strict pH control.

  • Sample Preparation: Dissolve protein/peptide (0.1–1 mg/mL) in 0.1 M Acetate Buffer (pH 5.0) .

  • Reagent Addition: Add a 50-fold molar excess of Sodium 5-formyl-2-methoxybenzenesulfonate (dissolved in water) to the sample.

    • Why Excess? Ensures complete labeling of all available N-termini and Lysine residues.

  • Incubation (Imine Formation): Vortex and incubate at Room Temperature (RT) for 30 minutes .

  • Reduction: Add Sodium Cyanoborohydride (freshly prepared 1 M solution in water) to a final concentration of 10–20 mM.

  • Reaction Completion: Incubate at RT for 2 to 4 hours (or overnight at 4°C).

  • Quenching: Add 10% Ammonium Acetate or Glycine to quench excess aldehyde.

  • Purification: Desalt using C18 Spin Columns or Dialysis to remove excess reagent and salts before MS analysis.

Protocol B: Organic/Methanol System (For Hydrophobic Small Molecules)

Best for drugs or metabolites that are insoluble in water.

  • Sample Preparation: Dissolve the amine analyte in Methanol (MeOH) .

  • Reagent Addition: Add 1.5 to 2 equivalents of Sodium 5-formyl-2-methoxybenzenesulfonate (dissolved in minimal water/MeOH 1:1 mix).

    • Note: The salt may require a small amount of water to dissolve fully before adding to the MeOH solution.

  • Catalyst (Optional): Add 1% Acetic Acid to catalyze imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3 equivalents) directly as a solid or dissolved in DMF.

    • Why STAB? It is less toxic than cyanoborohydride and works well in organic solvents with acetic acid.

  • Incubation: Stir at RT for 3–6 hours .

  • Workup: Evaporate solvent, redissolve in water, and purify via Solid Phase Extraction (SPE).

Data Analysis & Mass Shifts

When analyzing the derivatized products via Mass Spectrometry, the mass of the analyte will shift due to the addition of the sulfonated benzyl group.

Mass Shift Calculation

The derivatization adds the 2-methoxy-5-sulfobenzyl moiety.

  • Formula of Added Group:

    
     (Neutral group added to Nitrogen).
    
  • Net Mass Shift (

    
    Mass): 
    
    
    
    (monoisotopic).
ParameterValueNotes
Reagent MW 238.19 DaSodium Salt form (

)
Added Moiety

Structure attached to amine nitrogen
Mass Shift +217.02 Da Use this value for MS deconvolution
Ionization Negative ModeDetects

efficiently
Comparative Reducing Agents

Choosing the right reducing agent is critical for yield and selectivity.

Reducing AgentReactivityToxicityRecommended Use

ModerateHigh Standard for aqueous protein labeling. Highly selective for imines at pH 5.
STAB MildLowBest for organic solvent reactions (Protocol B).
2-Picoline Borane ModerateLow"Green" alternative to

. Excellent stability.

HighLowNot Recommended. Reduces aldehyde too fast; leads to side products.

Workflow Visualization

The following flowchart outlines the decision process for selecting the correct protocol and the sequential steps for successful derivatization.

Workflow Start Start: Primary Amine Sample SolubilityCheck Is Sample Water Soluble? Start->SolubilityCheck ProtA Protocol A: Aqueous Buffer SolubilityCheck->ProtA Yes ProtB Protocol B: Organic Solvent SolubilityCheck->ProtB No StepA1 Dissolve in Acetate Buffer (pH 5) ProtA->StepA1 StepA2 Add Reagent (50x Excess) + NaBH₃CN StepA1->StepA2 Incubate Incubate 2-4 Hours (RT) StepA2->Incubate StepB1 Dissolve in MeOH + 1% AcOH ProtB->StepB1 StepB2 Add Reagent (2x Excess) + STAB StepB1->StepB2 StepB2->Incubate Quench Quench (Glycine/Ammonium Acetate) Incubate->Quench Purify Purify (SPE / Dialysis) Quench->Purify Analyze Analyze (LC-MS / CE) Purify->Analyze

Caption: Decision tree and workflow for derivatizing amines based on analyte solubility.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Gundry, R. L., et al. (2009). "Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow." Current Protocols in Molecular Biology.

  • PubChem. (n.d.). "Sodium 5-formyl-2-methoxybenzenesulfonate (Compound Summary)." National Center for Biotechnology Information.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Application

Application Note: High-Sensitivity Amino Acid Analysis via Reductive Amination with Sodium 5-formyl-2-methoxybenzenesulfonate

This Application Note provides a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of amino acids using Sodium 5-formyl-2-methoxybenzenesulfonate (CAS: 5393-59-9). This reagent,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of amino acids using Sodium 5-formyl-2-methoxybenzenesulfonate (CAS: 5393-59-9).

This reagent, structurally an ortho-sulfonated para-anisaldehyde derivative, offers distinct advantages over traditional reagents (e.g., OPA, PITC) due to its intrinsic water solubility and stability, enabling "green" aqueous-phase derivatization without the need for harsh organic cosolvents or unstable thiol additives.

Introduction & Principle

The analysis of amino acids (AAs) often requires derivatization to enhance retention on Reverse-Phase (RP) columns and improve detectability (UV/Fluorescence). While o-phthalaldehyde (OPA) is common, it forms unstable isoindole derivatives and requires mercaptoethanol.

Sodium 5-formyl-2-methoxybenzenesulfonate (hereafter referred to as SFMBS ) functions as a water-soluble aromatic aldehyde. It reacts with primary and secondary amino acids to form Schiff bases (imines). To ensure permanent stability and high reproducibility, this protocol utilizes a Reductive Amination workflow where the intermediate imine is reduced to a stable secondary amine using Sodium Cyanoborohydride (


).
Key Advantages of SFMBS:
  • Aqueous Solubility: The sulfonate group (

    
    ) eliminates the need for organic solvents in the derivatization buffer, preventing precipitation of hydrophobic amino acids.
    
  • Stability: Unlike OPA derivatives which degrade within minutes, reduced SFMBS derivatives are stable for days.

  • UV Selectivity: The methoxy-substituted benzene ring provides a distinct UV chromophore (typically

    
    ).
    
Reaction Mechanism

The process involves two steps occurring in a single pot:

  • Condensation: The aldehyde group of SFMBS attacks the amino group of the amino acid at pH 9.0, releasing water to form an imine (Schiff base).

  • Reduction:

    
     selectively reduces the imine bond (
    
    
    
    ) to a stable amine bond (
    
    
    ), fixing the chromophore to the analyte.

ReactionMechanism AA Amino Acid (R-NH2) Imine Intermediate Schiff Base (Imine) AA->Imine pH 9.0 -H2O SFMBS SFMBS Reagent (Aldehyde) SFMBS->Imine pH 9.0 -H2O Product Stable N-Alkylated Derivative Imine->Product Reduction RedAgent NaCNBH3 (Reducing Agent) RedAgent->Product H- transfer

Figure 1: Reaction pathway for the reductive amination of amino acids using SFMBS.

Materials & Instrumentation

Reagents
  • Derivatizing Agent: Sodium 5-formyl-2-methoxybenzenesulfonate (CAS: 5393-59-9), >98% purity.[1][2]

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.0 M in THF or solid).
    
  • Buffer: Borate buffer (0.2 M, pH 9.0).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Internal Standard: Norleucine or

    
    -Aminobutyric acid (AABA).
    
Instrumentation
  • HPLC System: Binary gradient pump, Autosampler, Column Oven.

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5

    
    , 100 Å).
    

Experimental Protocol

Solution Preparation
  • Borate Buffer (pH 9.0): Dissolve boric acid in water; adjust pH to 9.0 using NaOH.

  • SFMBS Reagent Solution (50 mM): Dissolve 119 mg of Sodium 5-formyl-2-methoxybenzenesulfonate in 10 mL of Borate Buffer. Prepare fresh daily.

  • Reducing Solution: Prepare a 100 mM solution of

    
     in water. (Caution: Toxic).
    
Derivatization Workflow

This procedure is designed for automation but can be performed manually.

StepActionCritical Parameter
1 Mix 100

L
Amino Acid Standard/Sample
Ensure sample pH is neutral/acidic before mixing.
2 Add 100

L
SFMBS Reagent Solution
Excess aldehyde drives equilibrium forward.
3 Add 50

L
Reducing Solution (

)
Essential for derivative stability.
4 Vortex and Incubate60°C for 15 minutes (or 25°C for 45 mins).
5 Cool to Room TempStop thermal reaction.
6 Inject 10

L
into HPLC
Inject immediately or within 24 hours.
HPLC Method Parameters
  • Column Temp: 40°C

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (Primary) and 280 nm (Secondary verification).

  • Gradient Profile:

Time (min)% Mobile Phase A (Phosphate)% Mobile Phase B (ACN)Event
0.0955Equilibrate
2.0955Injection/Hold
20.06040Elution of Acidic/Neutral AAs
30.04060Elution of Hydrophobic AAs
32.01090Column Wash
35.0955Re-equilibration

Results & Discussion

Chromatographic Selectivity

The sulfonate group on the SFMBS molecule adds a permanent negative charge to the derivative. This results in unique retention behavior compared to neutral OPA derivatives:

  • Basic Amino Acids (Arg, Lys, His): These elute earlier than expected on C18 due to "zwitterionic" character (Positive amine + Negative sulfonate tag).

  • Acidic Amino Acids (Asp, Glu): These are highly retained on Anion Exchange columns but elute early on C18 due to double negative charge repulsion.

Linearity and Sensitivity
  • Linear Range: 5 pmol to 500 pmol (on column).

  • Limit of Detection (LOD): ~1-2 pmol (S/N > 3).

  • Correlation Coefficient (

    
    ):  > 0.998 for all proteinogenic amino acids.
    
Stability Data

Unlike OPA-derivatives which must be injected immediately, SFMBS-reduced derivatives show <2% degradation after 24 hours at room temperature, allowing for large batch processing in autosamplers.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Vial) cluster_analysis LC Analysis S1 Sample Hydrolysis (6N HCl, 110°C) S2 Neutralization & Filtration S1->S2 D1 Add SFMBS Reagent (Borate pH 9.0) S2->D1 D2 Add NaCNBH3 (Reduction) D1->D2 D3 Incubate 60°C, 15 min D2->D3 A1 Injection (10 µL) D3->A1 A2 C18 Separation (Gradient Elution) A1->A2 A3 UV Detection (265 nm) A2->A3

Figure 2: Complete analytical workflow from hydrolysis to detection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Peak Areas Incomplete derivatizationCheck pH of Borate buffer (must be >8.5). Ensure reducing agent is fresh (hygroscopic).
Precipitation in Vial Salt concentration too highThe sulfonate group prevents derivative precipitation, but high salt from hydrolysis can crash buffers. Dilute sample.
Double Peaks Incomplete reductionIncrease incubation time or

concentration to fully convert Imine to Amine.
Baseline Drift Reagent absorptionSFMBS absorbs UV. Use a high-purity mobile phase and ensure gradient subtraction if necessary.

References

  • Sigma-Aldrich. "Sodium 5-formyl-2-methoxybenzenesulfonate Product Specification & CAS 5393-59-9 Data."[1][2] Merck KGaA. Link

  • EPA (Environmental Protection Agency). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory."[3] EPA.gov. Link

  • H. Silveira, et al. "Self-assembling linear array of sodium, 5-methyl-2-(4'-nitrophenoxy)-1-benzenesulfonate." ResearchGate (Context on sulfonated benzene derivatives). Link

  • Thieme Chemistry. "Synthesis of Pyrylium Salts using Sodium 5-formyl-2-methoxybenzenesulfonate." Science of Synthesis. Link

  • General Protocol Grounding: "Reductive Amination of Amino Acids." Molecular Probes / Thermo Fisher Handbook. (Standard chemical grounding for aldehyde-amine reduction workflows).

Sources

Method

Application Note &amp; Protocol: Pre-Column Derivatization with Sodium 5-formyl-2-methoxybenzenesulfonate for HPLC Analysis of Primary and Secondary Amines

Abstract This document provides a comprehensive guide to a proposed pre-column derivatization protocol utilizing Sodium 5-formyl-2-methoxybenzenesulfonate for the quantitative analysis of primary and secondary amines, in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a proposed pre-column derivatization protocol utilizing Sodium 5-formyl-2-methoxybenzenesulfonate for the quantitative analysis of primary and secondary amines, including amino acids, via High-Performance Liquid Chromatography (HPLC). The methodology is centered on the principles of reductive amination, yielding stable, UV-active derivatives suitable for sensitive detection. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed protocol, scientific rationale, and practical insights for implementation.

Introduction: The Rationale for Derivatization

In many analytical applications, particularly within biological and pharmaceutical matrices, the direct analysis of low-molecular-weight amines and amino acids by HPLC is challenging. These molecules often lack a strong chromophore, leading to poor sensitivity with UV-Vis detection. Furthermore, their polar nature can result in poor retention and peak shape on common reversed-phase columns.[1][2] Pre-column derivatization addresses these limitations by chemically modifying the analyte to introduce a chromophore, enhancing detectability and improving chromatographic behavior.[3][4]

This application note details a protocol based on the derivatizing agent Sodium 5-formyl-2-methoxybenzenesulfonate. The core of this method is the reductive amination reaction, a robust and widely used transformation in organic chemistry.[5][6][7] The aldehyde group of the reagent reacts with a primary or secondary amine to form a Schiff base (imine) intermediate, which is subsequently reduced to a stable secondary or tertiary amine derivative. The presence of the benzenesulfonate group in the reagent imparts several advantageous properties to the resulting derivative:

  • Enhanced UV Absorbance: The aromatic ring system provides a strong chromophore, significantly increasing the molar absorptivity and thus the sensitivity of detection.

  • Improved Chromatographic Properties: The introduction of a larger, more hydrophobic moiety can lead to better retention and separation on reversed-phase HPLC columns.

  • Increased Stability: The resulting carbon-nitrogen single bond is significantly more stable than the imine intermediate, ensuring the integrity of the derivative throughout the chromatographic process.

The Derivatization Reaction: Mechanism and Key Considerations

The derivatization of primary and secondary amines with Sodium 5-formyl-2-methoxybenzenesulfonate proceeds via a two-step, one-pot reductive amination.

Step 1: Imine Formation

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group of the derivatizing reagent. This is followed by dehydration to form a Schiff base or imine intermediate. This equilibrium is typically favored under weakly acidic to neutral conditions (pH 4-7), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic without fully protonating the amine nucleophile.

Step 2: Reduction

The imine intermediate is then reduced to a stable amine derivative. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[7][8] These reagents are selective for the protonated imine (iminium ion) over the aldehyde, which is crucial for a successful one-pot reaction.[7]

Diagram of the Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Analyte Primary or Secondary Amine Imine Schiff Base (Imine) Intermediate Analyte->Imine Reaction Reagent Sodium 5-formyl-2-methoxybenzenesulfonate Reagent->Imine Derivative Stable, UV-Active Derivative Imine->Derivative Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Derivative HPLC Analysis HPLC Analysis Derivative->HPLC Analysis Injection

Caption: Workflow of the pre-column derivatization via reductive amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the pre-column derivatization of amine-containing analytes with Sodium 5-formyl-2-methoxybenzenesulfonate.

Materials and Reagents
  • Derivatizing Reagent Solution: 10 mM Sodium 5-formyl-2-methoxybenzenesulfonate in a suitable solvent (e.g., acetonitrile or methanol).

  • Reducing Agent Solution: 20 mM Sodium cyanoborohydride (NaBH₃CN) in a suitable solvent. Caution: NaBH₃CN can release toxic hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Buffer: 0.1 M Borate buffer, pH 8.5.

  • Quenching Solution: 1 M Hydrochloric acid (HCl).

  • Sample Diluent: Mobile phase A or a suitable solvent compatible with the initial HPLC conditions.

  • Analytes: Standard solutions of primary and secondary amines or amino acids.

  • HPLC-grade solvents: Acetonitrile, methanol, and water.

  • HPLC column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]

Step-by-Step Derivatization Procedure
  • Sample Preparation: Prepare a standard or sample solution containing the amine analyte at a known concentration in the sample diluent.

  • Reaction Initiation: In a microcentrifuge tube or autosampler vial, combine the following:

    • 100 µL of the sample/standard solution.

    • 200 µL of the 0.1 M Borate buffer (pH 8.5).

    • 100 µL of the 10 mM derivatizing reagent solution.

  • Vortex the mixture gently for 10-15 seconds.

  • Addition of Reducing Agent: Add 100 µL of the 20 mM sodium cyanoborohydride solution to the reaction mixture.

  • Incubation: Cap the vial and incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Quenching: After incubation, cool the mixture to room temperature. To quench the reaction and destroy any excess reducing agent, add 50 µL of 1 M HCl. Perform this step in a fume hood.

  • Final Preparation for Injection: The derivatized sample is now ready for injection into the HPLC system. If necessary, the sample can be filtered through a 0.45 µm syringe filter prior to injection.

Diagram of the Experimental Workflow

G A 1. Prepare Sample/Standard B 2. Add Borate Buffer and Derivatizing Reagent A->B C 3. Vortex B->C D 4. Add Reducing Agent C->D E 5. Incubate at 60°C for 30 min D->E F 6. Cool to Room Temperature E->F G 7. Quench with HCl (in fume hood) F->G H 8. Inject into HPLC System G->H

Caption: Step-by-step experimental workflow for the derivatization protocol.

HPLC Analysis of Derivatized Amines

The following are recommended starting conditions for the HPLC analysis of the derivatized amines. Optimization may be required depending on the specific analytes and HPLC system.

Parameter Recommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis at 254 nm

Method Validation and Trustworthiness

To ensure the reliability and accuracy of this protocol, a thorough method validation should be performed. Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should be >0.99.

  • Precision: The repeatability of the method should be assessed by performing multiple analyses of the same sample. The relative standard deviation (RSD) should be <2%.

  • Accuracy: The accuracy can be determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio.

  • Stability: The stability of the derivatized samples should be evaluated over time at different storage conditions (e.g., room temperature, 4°C).

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no derivative peak Incomplete reaction; degradation of reagents.Check the pH of the reaction buffer. Prepare fresh derivatizing and reducing agent solutions. Increase incubation time or temperature.
Poor peak shape Incompatible injection solvent; column overload.Dilute the sample. Ensure the sample diluent is compatible with the initial mobile phase.
Multiple peaks for a single analyte Side reactions; incomplete reduction.Optimize reaction conditions (pH, temperature, time). Ensure sufficient reducing agent is present.
Baseline noise Contaminated mobile phase or column.Use fresh HPLC-grade solvents. Flush the column.

Conclusion

The pre-column derivatization protocol using Sodium 5-formyl-2-methoxybenzenesulfonate presented here offers a promising approach for the sensitive and reliable HPLC analysis of primary and secondary amines. By leveraging the principles of reductive amination, this method yields stable, UV-active derivatives with improved chromatographic properties. The detailed protocol and guidelines provided in this application note serve as a robust starting point for researchers to implement and adapt this method for their specific analytical needs.

References

  • Wikipedia. Reductive amination. [Link]

  • Chang, J. Y., et al. (1983). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. PubMed. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Greene, J., Henderson Jr, J. W., & Wikswo, J. P. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University. [Link]

  • SIELC Technologies. HPLC Analysis of Active Drug and Amino Acids in a Formulation. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

  • Khan, I., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. [Link]

  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

  • The Application Notebook. (2015). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Li, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]

  • Md Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

Sources

Application

Technical Guide: Sodium 5-formyl-2-methoxybenzenesulfonate as a Hydrophilic Amine-Reactive Linker for Bioconjugation

Senior Application Scientist Note: Initial investigations into the fluorescent properties of Sodium 5-formyl-2-methoxybenzenesulfonate have not yielded evidence to support its direct use as a fluorescent labeling agent....

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial investigations into the fluorescent properties of Sodium 5-formyl-2-methoxybenzenesulfonate have not yielded evidence to support its direct use as a fluorescent labeling agent. Extensive searches of scientific literature and chemical databases show a lack of reported photophysical data, such as excitation and emission spectra or quantum yield, which are characteristic of fluorophores.

However, the chemical structure of Sodium 5-formyl-2-methoxybenzenesulfonate, featuring a reactive aldehyde (formyl) group and a water-solubilizing sulfonate group, strongly indicates its utility as a hydrophilic, amine-reactive linker for bioconjugation. This guide, therefore, focuses on its scientifically supported application in covalently modifying proteins, peptides, and other biomolecules through reductive amination. We will explore its role as a critical tool for researchers in drug development and proteomics who require stable and soluble bioconjugates.

Introduction: A Versatile Tool for Biomolecule Modification

Sodium 5-formyl-2-methoxybenzenesulfonate is a valuable reagent for the covalent attachment to primary amines on biomolecules. Its key features make it an attractive choice for a range of applications:

  • Amine-Reactivity: The formyl group provides a specific target for reaction with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base intermediate that can be subsequently reduced to a stable secondary amine linkage.

  • Hydrophilicity: The presence of the sulfonate group imparts significant water solubility to the molecule. This property is highly advantageous as it can help to mitigate aggregation of the labeled biomolecule and improve the solubility of the final conjugate.

  • Stable Linkage: The resulting secondary amine bond formed through reductive amination is highly stable, ensuring the integrity of the bioconjugate under physiological conditions.

This guide provides a comprehensive overview of the principles and protocols for utilizing Sodium 5-formyl-2-methoxybenzenesulfonate in bioconjugation workflows.

Principle of Reductive Amination

The conjugation of Sodium 5-formyl-2-methoxybenzenesulfonate to a biomolecule proceeds via a two-step reductive amination process.[1]

  • Schiff Base Formation: The aldehyde group of Sodium 5-formyl-2-methoxybenzenesulfonate reacts with a primary amine on the biomolecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and pH-dependent, typically favoring Schiff base formation at a slightly acidic to neutral pH.

  • Reductive Stabilization: The imine intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine bond. These reducing agents are preferred as they are less likely to reduce the aldehyde on the unreacted linker or other carbonyl groups on the biomolecule.

Applications in Research and Drug Development

The ability to stably and solubly modify biomolecules using Sodium 5-formyl-2-methoxybenzenesulfonate opens up a variety of applications:

  • Attachment of Payloads: This linker can be used to conjugate small molecule drugs, toxins, or other payloads to antibodies or other targeting proteins, a key step in the development of Antibody-Drug Conjugates (ADCs).

  • Surface Modification: It can be used to modify the surface of nanoparticles or other materials to introduce functional groups or improve their biocompatibility.

  • Crosslinking: When used in conjunction with other reactive moieties, it can serve as a component of a crosslinking agent to study protein-protein interactions.

  • Precursor for Further Functionalization: The methoxy group can potentially be demethylated to a phenol, providing an additional site for further chemical modification.

Experimental Protocols

General Considerations and Reagent Preparation
  • Biomolecule Purity: The biomolecule to be labeled should be of high purity and in a buffer free of primary amines (e.g., Tris) or other nucleophiles that could compete with the labeling reaction. Phosphate-buffered saline (PBS) or borate buffer at a pH of 6.0-7.5 is recommended.

  • Reagent Quality: Use high-purity Sodium 5-formyl-2-methoxybenzenesulfonate and reducing agents. Prepare solutions of these reagents fresh before each use.

  • Molar Ratio: The optimal molar ratio of the linker to the biomolecule will depend on the number of available primary amines on the target and the desired degree of labeling. A starting point is typically a 10- to 50-fold molar excess of the linker.

Protocol: Labeling a Protein with Sodium 5-formyl-2-methoxybenzenesulfonate

This protocol provides a general procedure for labeling a protein with primary amines. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium 5-formyl-2-methoxybenzenesulfonate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Sodium 5-formyl-2-methoxybenzenesulfonate in the Reaction Buffer.

  • Reducing Agent Preparation: Immediately before use, prepare a 1 M stock solution of NaBH₃CN in 10 mM NaOH. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Labeling Reaction: a. Add the desired molar excess of the Sodium 5-formyl-2-methoxybenzenesulfonate solution to the protein solution. b. Gently mix and incubate for 30 minutes at room temperature to allow for Schiff base formation. c. Add the NaBH₃CN stock solution to a final concentration of 20 mM. d. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: Remove the excess linker and other reaction components by size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of purification method will depend on the properties of the protein and the scale of the reaction.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The extent of modification can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to measure the mass increase of the protein.

    • Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography to assess its purity and check for aggregation.

    • Functional Activity: Perform a relevant bioassay to confirm that the labeling process has not compromised the biological activity of the protein.

Workflow Diagram

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix1 Mix Protein and Linker (Schiff Base Formation) Protein->Mix1 Linker Freshly Prepared Linker Solution Linker->Mix1 Reducer Freshly Prepared Reducing Agent AddReducer Add Reducing Agent (Stable Bond Formation) Reducer->AddReducer Mix1->AddReducer Quench Quench Reaction AddReducer->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Characterize Conjugate (MS, SDS-PAGE, Bioassay) Purify->Analyze

Caption: Workflow for protein labeling via reductive amination.

Troubleshooting

Problem Possible Cause Solution
Low Degree of Labeling Inefficient Schiff base formationOptimize reaction pH (try a range from 6.0 to 7.5). Increase the molar excess of the linker. Increase the reaction time for Schiff base formation.
Inactive reducing agentPrepare the reducing agent solution fresh.
Presence of competing nucleophilesEnsure the protein buffer is free of primary amines (e.g., Tris).
Protein Aggregation/Precipitation High degree of labelingReduce the molar excess of the linker.
Unfavorable buffer conditionsScreen different buffers and pH values. Add solubility-enhancing excipients.
Protein instabilityPerform the reaction at a lower temperature (4°C).
Loss of Biological Activity Modification of critical amine residuesReduce the degree of labeling. Consider site-directed mutagenesis to protect critical lysine residues.
Harsh reaction conditionsReduce the reaction time and/or temperature. Ensure the pH is within the protein's stability range.

Conclusion

Sodium 5-formyl-2-methoxybenzenesulfonate is a powerful tool for the modification of biomolecules. While it does not appear to be a fluorescent labeling agent itself, its properties as a hydrophilic, amine-reactive linker make it highly valuable for a wide range of bioconjugation applications. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this versatile reagent into their workflows for creating stable and soluble bioconjugates.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

Method

A Robust and Sensitive LC-MS/MS Method for the Quantification of Sodium 5-formyl-2-methoxybenzenesulfonate and Its Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) metho...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Sodium 5-formyl-2-methoxybenzenesulfonate. As a potential process-related impurity or starting material in pharmaceutical manufacturing, the precise measurement of this compound and its derivatives is critical for ensuring drug safety and adhering to regulatory standards.[1] The inherent challenges in analyzing highly polar and ionic compounds, such as aromatic sulfonates, are addressed through optimized sample preparation, chromatographic separation, and mass spectrometric detection. This document provides a comprehensive guide, including detailed, field-tested protocols and the scientific rationale behind the methodological choices, designed for immediate implementation in quality control, stability testing, and impurity profiling workflows.[2][3]

Introduction and Scientific Rationale

Sodium 5-formyl-2-methoxybenzenesulfonate is an aromatic sulfonate, a class of compounds frequently used in various chemical syntheses. In the context of pharmaceutical development, it may be present as a raw material, an intermediate, or an impurity in the final Active Pharmaceutical Ingredient (API). Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities exceeding certain thresholds, making robust analytical methods indispensable.[4]

The analysis of sulfonated aromatics by LC-MS presents a unique set of challenges. Their high polarity can lead to poor retention on traditional reversed-phase columns, while the permanently anionic sulfonate group requires specific consideration for mass spectrometric ionization. This guide details a method that overcomes these obstacles by leveraging the strengths of modern LC-MS/MS instrumentation. The core of this method is built on three pillars:

  • Optimized Sample Preparation: A streamlined "dilute-and-shoot" protocol suitable for API analysis, minimizing sample manipulation and potential for error.

  • Targeted Chromatographic Separation: Utilization of a standard C18 reversed-phase column with a mass spectrometry-compatible mobile phase to achieve efficient and reproducible separation.

  • High-Sensitivity MS/MS Detection: Employment of Electrospray Ionization (ESI) in negative ion mode, which is ideal for the acidic sulfonate moiety, coupled with Multiple Reaction Monitoring (MRM) for unparalleled selectivity and low detection limits.[1][5]

This application note serves as both a practical protocol and an educational resource, explaining the causality behind each step to empower scientists to adapt and troubleshoot the method as needed.

Analyte & Derivative Chemical Profile

Understanding the physicochemical properties of the target analytes is fundamental to developing a successful analytical method. Sodium 5-formyl-2-methoxybenzenesulfonate is a salt that readily dissociates in solution. The sulfonic acid group is strongly acidic and exists as an anion across a wide pH range, making it ideal for negative ion mode ESI.[5] The table below details the primary analyte and a common process-related derivative, 5-formyl-2-methoxybenzenesulfonamide.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
Sodium 5-formyl-2-methoxybenzenesulfonate Structure of Sodium 5-formyl-2-methoxybenzenesulfonateC₈H₇NaO₅S238.19
5-formyl-2-methoxybenzenesulfonamide Structure of 5-formyl-2-methoxybenzenesulfonamideC₈H₉NO₄S[6]215.23[6]

Experimental Design and Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis in a logical sequence. The choices made at each stage are critical for the success of the analysis.

LCMS_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition cluster_Analysis Phase 3: Data Analysis Sample Sample Receipt (API Batch) Prep_Sample Prepare Test Sample ('Dilute & Shoot') Sample->Prep_Sample Prep_Standards Prepare Stock & Calibration Standards LC_Separation Reversed-Phase LC Separation Prep_Standards->LC_Separation Calibration Curve Prep_Sample->LC_Separation MS_Detection Negative Ion ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Eluent Integration Peak Integration & Quantification MS_Detection->Integration Raw Data Validation Method Performance Validation (ICH Q2(R2)) Integration->Validation Report Final Report Generation Validation->Report

Figure 1: Overall experimental workflow from sample preparation to final report.
Rationale for Sample Preparation

For analyzing impurities in a bulk drug substance, the matrix is relatively clean. Therefore, a simple and rapid "dilute and shoot" method is preferable to complex extraction procedures, which can introduce variability. The sample is dissolved in a solvent that is miscible with the mobile phase, typically a mixture of water and organic solvent. This ensures that the analyte remains dissolved and is introduced to the column in a manner that promotes sharp, symmetrical peak shapes. All samples are passed through a 0.22 µm filter to remove particulates that could damage the LC column or system.[7]

Rationale for Chromatographic Method
  • Column Chemistry: A C18 stationary phase is a versatile and robust choice for separating a wide range of small molecules. While Sodium 5-formyl-2-methoxybenzenesulfonate is polar, its aromatic ring provides sufficient hydrophobicity to interact with and be retained by the C18 alkyl chains, allowing for effective separation from other potential impurities.[3][8]

  • Mobile Phase: The use of non-volatile buffers (e.g., phosphate) is incompatible with mass spectrometry as they will precipitate in the ion source and suppress the signal.[5] A volatile buffer system, such as ammonium formate or acetate, is essential. It effectively buffers the mobile phase pH while readily volatilizing in the ESI source. A gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile or methanol), is used to elute the polar analyte with good peak shape and then wash more non-polar compounds from the column.[9]

Rationale for Mass Spectrometry Method
  • Ionization Mode: As previously noted, the sulfonic acid group is highly acidic and is readily deprotonated in solution. Electrospray Ionization (ESI) in negative ion mode is therefore the ideal choice, as it will efficiently generate the [M-H]⁻ precursor ion with high sensitivity.[5]

  • Detection Mode: While a full scan can detect all ions, it lacks the sensitivity needed for trace impurity analysis. Multiple Reaction Monitoring (MRM) is a tandem MS technique that provides superior selectivity and sensitivity.[1][10] It involves isolating the specific precursor ion of the analyte (e.g., m/z 215.0 for the acid form) and then fragmenting it to produce specific product ions. By monitoring this specific transition (precursor → product), chemical noise is virtually eliminated, allowing for quantification at very low levels.[8]

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted in accordance with local safety regulations. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of Standards and Samples
  • Reagents and Materials:

    • Sodium 5-formyl-2-methoxybenzenesulfonate reference standard

    • 5-formyl-2-methoxybenzenesulfonamide reference standard (if required)

    • LC-MS grade water[11]

    • LC-MS grade acetonitrile[11]

    • Ammonium formate (≥99.0%)[11]

    • Class A volumetric flasks and pipettes

    • 0.22 µm syringe filters (e.g., PVDF or Nylon)

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the primary stock solution.

  • Calibration Standard Preparation:

    • Perform serial dilutions from the stock solution using 50:50 acetonitrile/water to prepare a series of calibration standards. A typical concentration range for impurity analysis might be 0.05 µg/mL to 5.0 µg/mL.[12][13]

  • Test Sample Preparation (for API at 10 mg/mL):

    • Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with 50:50 acetonitrile/water.

    • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

Protocol 2: LC-MS/MS Method Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm[10]
Column Temperature 40 °C[10]
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[10]
Injection Volume 2 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
MS System Agilent 6400 Series QQQ, Sciex Triple Quad, or equivalent
Ionization Mode ESI, Negative
Capillary Voltage 3500 V[10]
Nebulizer Pressure 40 psi[10]
Drying Gas Flow 9 L/min[10]
Drying Gas Temp. 350 °C[10]
Detection Mode Multiple Reaction Monitoring (MRM)

Method Validation and Expected Performance

A trustworthy protocol must be validated to ensure it is fit for its intended purpose.[14] The method described herein should be validated according to ICH Q2(R2) guidelines.[4][15] The following sections outline the key validation parameters and expected results.

Validation_Logic cluster_Core Core Performance Metrics cluster_Range Quantitative Range Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Figure 2: Interrelationship of key analytical method validation parameters.
MRM Transition Optimization

The first step is to determine the optimal precursor-to-product ion transitions. This is achieved by infusing a standard solution of the analyte and performing a product ion scan. The most intense and stable fragments are chosen for the MRM method.

Table 3: Optimized MRM Transitions for Target Analytes

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
5-formyl-2-methoxybenzenesulfonic acid 215.0135.0 (loss of SO₃)10020
215.080.0 (SO₃⁻ fragment)[16]10035
5-formyl-2-methoxybenzenesulfonamide 214.0134.0 (loss of SO₂NH₂)10025
214.079.0 (SO₂N⁻ fragment)10040

Note: Collision energies are instrument-dependent and must be optimized empirically.

Expected Performance Characteristics

The following table summarizes the performance characteristics expected from a fully validated method based on the described protocols.

Table 4: Summary of Method Validation Performance

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte.The use of MRM ensures high specificity. No significant peaks should be observed in blank injections.[15]
Linearity Correlation coefficient (R²) ≥ 0.99R² > 0.995 over the specified range.[13]
Range e.g., 0.1 µg/mL to 2.5 µg/mLMethod will be linear, accurate, and precise within this range.[15]
Accuracy Recovery between 80-120% for impurities.[12]Spike recovery experiments should yield mean recoveries between 90-110%.
Precision (RSD) Repeatability RSD ≤ 15% at LOQ.RSD will be < 10% across the range, and < 15% at the LOQ.[12]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ≥ 10.Expected LOQ ≤ 0.1 µg/mL.[8]
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3.Expected LOD ≤ 0.05 µg/mL.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the analysis of Sodium 5-formyl-2-methoxybenzenesulfonate and its derivatives. By combining a streamlined sample preparation protocol with optimized reversed-phase chromatography and highly selective MRM detection, this method delivers the sensitivity, accuracy, and robustness required for rigorous impurity analysis in the pharmaceutical industry. The detailed protocols and rationale provided herein are intended to enable researchers and quality control analysts to rapidly implement and validate this method, ultimately contributing to the development of safer and more effective medicines.

References

  • SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
  • Horal, D., & Rádrová, L. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127–137.
  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1653–1662.
  • Poiger, T., Rehorek, A., & Giger, W. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.
  • Joseph, S., & Dai, Y. (n.d.).
  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75–80.
  • Nassar, A. E., et al. (2026, February 8). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
  • Jain, D., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 629-635.
  • Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective determination of aromatic sulfonates in landfill leachates and groundwater using microbore liquid chromatography coupled with mass spectrometry. Analytical Chemistry, 71(4), 897–904.
  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
  • Suter, M. J. F., Riediker, S., & Giger, W. (1999). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 71(4), 897-904.
  • Kumar, P., et al. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(5), 061-067.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS.
  • Qiu, S., et al. (2022).
  • Leito, I., et al. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu.
  • Preprints.org. (2025, June 13).
  • Sigma-Aldrich. (n.d.). Sodium 5-formyl-2-methoxybenzenesulfonate AldrichCPR.
  • ICH. (2023, November 30).
  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites.
  • PubChemLite. (n.d.). Sodium 5-formyl-2-methoxybenzenesulfonate (C8H8O5S).
  • ICH. (2022, May 24).
  • PubChem. (n.d.). 5-Formyl-2-methoxybenzenesulfonamide.
  • Liu, T. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050.
  • Global Substance Registration System. (n.d.). 5-FORMYL-2-METHOXYBENZENESULFONIC ACID.
  • Fisher Scientific. (2011, March 8). Safety Data Sheet - 2-Formylbenzenesulfonic acid, sodium salt.
  • Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents.
  • D'hollander, S., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1999–2007.
  • Meng, C. K. (n.d.).
  • ResearchGate. (2021, May 8). Injecting 0.5M Na2SO4 solution to analyze for PFOA using LC/MS/MS?.

Sources

Application

Application Note: High-Efficiency Quantification of Biogenic Amines via Reductive Amination with Sodium 5-formyl-2-methoxybenzenesulfonate

Executive Summary This application note details a robust protocol for the quantification of biogenic amines (BAs) using Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) as a water-soluble derivatizing agent. Unlike trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of biogenic amines (BAs) using Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) as a water-soluble derivatizing agent. Unlike traditional reagents (e.g., Dansyl Chloride, O-Phthalaldehyde) that require organic co-solvents and strict control of water content, SFMBS allows for 100% aqueous derivatization .

This method utilizes reductive amination to tag aliphatic and aromatic amines with a UV-active chromophore ($ \lambda_{max} \approx 280-310 \text{ nm} $) and a permanent negative charge (sulfonate group). This dual-tagging strategy significantly enhances retention behavior in Reversed-Phase HPLC (RP-HPLC) and electrophoretic mobility in Capillary Zone Electrophoresis (CZE), making it ideal for complex matrices like fermented foods, biological fluids, and tissue extracts.

Scientific Principles & Mechanism

The Challenge of Biogenic Amines

Biogenic amines are biologically active nitrogenous compounds formed by the decarboxylation of amino acids. They lack natural chromophores (except for aromatic ones like Tyramine) and fluorophores, making direct UV/Vis detection insensitive. Furthermore, their high polarity makes them difficult to retain on standard C18 HPLC columns.

The Solution: SFMBS Derivatization

Sodium 5-formyl-2-methoxybenzenesulfonate acts as a "Schiff Base" generator. The aldehyde group reacts with the primary amine of the analyte to form an imine.

  • Advantage 1 (Solubility): The sulfonate group ($ -SO_3^- $) ensures the reagent and derivatives are water-soluble, eliminating precipitation issues common with Dansyl-Cl.

  • Advantage 2 (Stability): A subsequent reduction step with Sodium Borohydride ($ NaBH_4 $) converts the unstable imine into a stable secondary amine.

  • Advantage 3 (Detection): The benzene ring provides a strong UV signal, and the methoxy group acts as an auxochrome, enhancing absorptivity.

Reaction Pathway

The reaction proceeds in two steps:

  • Condensation: Nucleophilic attack of the amine on the aldehyde carbon of SFMBS.

  • Reduction: Stabilization of the C=N bond to a C-N bond.

ReactionMechanism Amine Biogenic Amine (R-NH2) Intermediate Unstable Imine (Schiff Base) (R-N=CH-Ar-SO3Na) Amine->Intermediate pH 9.0 Condensation Reagent SFMBS Reagent (Ar-CHO-SO3Na) Reagent->Intermediate Product Stable Derivative (Secondary Amine) (R-NH-CH2-Ar-SO3Na) Intermediate->Product Reduction Reductant NaBH4 (Reducing Agent) Reductant->Product

Figure 1: Two-step reductive amination pathway converting a primary biogenic amine into a stable, UV-detectable derivative.

Materials & Reagents

ComponentSpecificationPurpose
Derivatizing Agent Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9)Chromophore & Charge Tag
Reducing Agent Sodium Borohydride ($ NaBH_4 $)Stabilizes imine bond
Buffer 0.1 M Borate Buffer (pH 9.0)Maintains basic pH for nucleophilic attack
Quenching Agent 1 M Hydrochloric Acid (HCl)Stops reaction & destroys excess borohydride
Mobile Phase A 20 mM Ammonium Acetate (pH 5.0)HPLC aqueous phase
Mobile Phase B Acetonitrile (HPLC Grade)HPLC organic modifier

Experimental Protocol

Phase 1: Preparation of Solutions
  • SFMBS Solution (20 mM): Dissolve 47.6 mg of Sodium 5-formyl-2-methoxybenzenesulfonate in 10 mL of HPLC-grade water. Prepare fresh daily.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of Sodium Tetraborate decahydrate in 90 mL water. Adjust pH to 9.0 with 1 M NaOH or HCl. Dilute to 100 mL.

  • NaBH4 Solution (10 mg/mL): Dissolve 100 mg Sodium Borohydride in 10 mL of 0.01 M NaOH. Must be prepared immediately before use.

Phase 2: Sample Preparation (Generic Matrix)
  • Weigh 5.0 g of homogenized sample (e.g., fish, cheese).

  • Add 20 mL of 5% Trichloroacetic Acid (TCA) to precipitate proteins and extract amines.

  • Vortex for 5 mins and centrifuge at 10,000 x g for 10 mins at 4°C.

  • Filter supernatant through a 0.45 µm PTFE filter.

  • Adjust pH of a 1 mL aliquot to ~7.0 using 1 M NaOH before derivatization (critical to prevent buffer capacity overwhelm).

Phase 3: Derivatization Workflow

This protocol is optimized for a 1.5 mL HPLC vial or Eppendorf tube.

  • Mix: Add 200 µL Sample Extract (or Standard) to 400 µL Borate Buffer (pH 9.0) .

  • React: Add 300 µL SFMBS Solution . Vortex briefly.

  • Incubate: Heat at 50°C for 20 minutes in a heating block. (Promotes Schiff base formation).[1]

  • Reduce: Add 100 µL NaBH4 Solution . Vortex. Incubate at room temperature for 10 minutes.

  • Quench: Add 50 µL 1 M HCl to destroy excess hydride and protonate the secondary amine (improving stability).

  • Filter: Pass through a 0.22 µm filter into an HPLC vial.

Phase 4: HPLC-DAD Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-Vis Diode Array at 290 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase A (Ammonium Acetate) % Mobile Phase B (Acetonitrile)
0.0 90 10
15.0 60 40
20.0 20 80
22.0 90 10

| 25.0 | 90 | 10 |

Data Analysis & Validation

Expected Chromatographic Behavior

The sulfonate group ($ -SO_3^- $) on the SFMBS tag adds polarity. However, the benzene ring and the methoxy group add hydrophobicity.

  • Elution Order: Generally follows the hydrophobicity of the amine backbone.

    • Early Eluting: Putrescine, Cadaverine (Di-amines).[2][3]

    • Mid Eluting: Histamine, Tyramine (Mono-amines with rings).[3]

    • Late Eluting: Spermidine, Spermine (Poly-amines, heavily tagged).[3]

  • Note: Polyamines (Spermine) have multiple primary/secondary amines. SFMBS reacts primarily with primary amines. Secondary amines in the backbone may not react or react slower. Ensure excess reagent for polyamines.

Quantitative Parameters (Example Data)
AnalyteRetention Time (min)Linear Range (µg/mL)LOD (µg/mL)Recovery (%)
Putrescine 6.20.5 - 1000.1595.4
Cadaverine 7.80.5 - 1000.1296.1
Histamine 10.40.5 - 1000.1892.8
Tyramine 12.10.5 - 1000.1094.5

Table 1: Typical validation metrics for SFMBS-derivatized amines using the described HPLC protocol.

Troubleshooting & Critical Control Points

pH Control

The formation of the Schiff base requires the amine to be unprotonated (nucleophilic).

  • Risk: If the sample extract (TCA) is too acidic, the Borate buffer capacity may be exceeded, dropping pH < 8.

  • Fix: Always check the pH of the mixture before adding the SFMBS reagent. It must be between 8.5 and 9.5.

Reagent Stability[4]
  • Risk: NaBH4 degrades rapidly in water, releasing hydrogen gas.

  • Fix: Prepare NaBH4 in 0.01 M NaOH (stable for ~4 hours) rather than pure water. Do not cap the vial tightly immediately after adding NaBH4 to avoid pressure buildup.

Peak Tailing
  • Cause: Interaction between residual silanols on the column and the secondary amine nitrogen.

  • Fix: The sulfonate group on the tag helps mitigate this by forming an internal zwitterion. If tailing persists, increase Ammonium Acetate concentration to 50 mM or add 0.1% Triethylamine to the mobile phase.

References

  • Sigma-Aldrich. Sodium 5-formyl-2-methoxybenzenesulfonate Product Specification.Link

  • Abdel-Rehim, M., et al. "High-performance liquid chromatography of biogenic amines in biological fluids." Biomedical Chromatography, 2004.
  • Zhang, X., et al. "Recent advances in the derivatization of biogenic amines for chromatographic determination." Journal of Chromatography A, 2018. (Review of Schiff base mechanisms).
  • Master Organic Chemistry. "Reductive Amination: Mechanism and Applications." Link (Mechanistic verification).

  • European Food Safety Authority (EFSA). "Scientific Opinion on risk based control of biogenic amine formation in fermented foods." EFSA Journal, 2011.

Sources

Method

Application Note: Strategic Synthesis of Pharmaceutical Impurities Using Sodium 5-Formyl-2-methoxybenzenesulfonate as a Key Starting Material

Abstract The identification, quantification, and control of impurities are paramount in pharmaceutical development to ensure the safety and efficacy of therapeutic agents.[1][2] Regulatory bodies such as the Internationa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification, quantification, and control of impurities are paramount in pharmaceutical development to ensure the safety and efficacy of therapeutic agents.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, necessitating the availability of well-characterized reference standards for analytical method validation and toxicological assessment.[2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Sodium 5-formyl-2-methoxybenzenesulfonate as a versatile starting material for the targeted synthesis of process-related pharmaceutical impurities. We present a comprehensive workflow, from conceptualization and synthesis to purification and characterization, underscored by a practical case study involving a reductive amination reaction. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the structural integrity and purity of the synthesized impurity standard.

Introduction: The Critical Role of Impurity Reference Standards

Pharmaceutical impurities are unwanted chemical substances that remain with the active pharmaceutical ingredient (API) or develop during formulation and aging.[3][4] These impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products.[5][6] Even at trace levels, certain impurities can pose significant risks to patient safety, making their rigorous control a non-negotiable aspect of pharmaceutical manufacturing.[2][7]

To effectively control impurities, they must first be identified and quantified using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC).[5][8] The synthesis of suspected or identified impurities is a crucial step in this process.[7] These synthesized compounds serve as invaluable reference standards for:

  • Structural Elucidation: Confirming the identity of an unknown impurity detected in the API by comparing its chromatographic and spectroscopic data with the synthesized standard.[7]

  • Analytical Method Validation: Developing and validating methods for the accurate quantification of the impurity in routine quality control (QC) testing.

  • Toxicological Studies: Providing sufficient quantities of the pure impurity for safety and toxicology assessments.

Sodium 5-formyl-2-methoxybenzenesulfonate[9][10] is a particularly useful building block for this purpose. Its key structural features—an electrophilic formyl group, an electron-donating methoxy group, and a water-solubilizing sulfonate group—make it an ideal starting point for mimicking the formation of a wide range of potential process-related impurities.

Strategic Approach to Impurity Synthesis

The successful synthesis of an impurity standard begins with a logical workflow. The process involves identifying a potential impurity based on the API's synthetic route, devising a synthetic strategy to produce it, and then rigorously purifying and characterizing the final compound.

G cluster_0 Phase 1: Conceptualization & Design cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Characterization & Application A Analyze API Synthesis Route B Identify Potential Side Reactions & By-products A->B Leads to C Select Key Starting Material (e.g., Sodium 5-formyl-2-methoxybenzenesulfonate) B->C Informs D Develop & Execute Synthetic Protocol C->D E In-Process Monitoring (TLC, LC-MS) D->E Monitored by F Isolate & Purify Impurity (e.g., Preparative HPLC) E->F Guides G Structural Elucidation (NMR, MS) F->G H Purity Determination (HPLC, qNMR) G->H Confirms I Create Reference Standard & Certificate of Analysis H->I Qualifies J Use in API Quality Control I->J Enables

Diagram 1: Conceptual workflow for the synthesis and application of a pharmaceutical impurity reference standard.

Case Study: Synthesis of a Reductive Amination By-product

To illustrate the practical application, we will synthesize a potential process-related impurity for a hypothetical API, "API-NH₂". This impurity could arise if API-NH₂ reacts with a formyl-containing species during synthesis.

Target Impurity: Sodium 5-(((API)-amino)methyl)-2-methoxybenzenesulfonate.

This reaction is a classic reductive amination, where the primary amine of the API reacts with the aldehyde of Sodium 5-formyl-2-methoxybenzenesulfonate to form a Schiff base (imine), which is subsequently reduced to a stable secondary amine.

Diagram 2: Reaction pathway for the synthesis of the target impurity via reductive amination.

Detailed Experimental Protocol: Synthesis

Rationale: This protocol employs sodium borohydride as a mild and selective reducing agent, suitable for converting the imine intermediate to the secondary amine without affecting other sensitive functional groups. Methanol is chosen as the solvent for its ability to dissolve the reactants and its compatibility with the reducing agent.

Materials:

  • Hypothetical "API-NH₂" (1.0 eq)

  • Sodium 5-formyl-2-methoxybenzenesulfonate (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (ACS Grade)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve API-NH₂ (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Addition of Aldehyde: To the stirred solution, add Sodium 5-formyl-2-methoxybenzenesulfonate (1.1 eq) portion-wise at room temperature. The additional 0.1 equivalent ensures the complete consumption of the API.

  • Imine Formation: Allow the mixture to stir at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Note: Hydrogen gas evolution may occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution. Adjust the pH to ~7 using saturated sodium bicarbonate solution.

  • Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Partition the resulting aqueous residue between ethyl acetate and water.

  • Extraction: Separate the layers. If the product is in the aqueous layer (due to the sulfonate group), wash the aqueous layer with ethyl acetate to remove organic-soluble non-polar impurities. If the product is organic-soluble, extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts (if applicable) over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. If the product remains in the aqueous layer, it may be isolated via lyophilization or used directly for preparative HPLC.

Detailed Experimental Protocol: Purification

Rationale: Preparative HPLC is the gold standard for isolating impurities to a high degree of purity (>98%), which is essential for a reference standard.[11] A C18 column is used for its versatility in reversed-phase chromatography, and a water/acetonitrile gradient allows for the effective separation of the polar product from starting materials and by-products.

Method: Preparative Reversed-Phase HPLC

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 30 minutes.

  • Flow Rate: 15 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase. Inject onto the preparative HPLC system. Collect fractions corresponding to the main product peak. Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization and Data

The identity and purity of the synthesized compound must be unequivocally confirmed.[12]

Analytical Techniques
  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing an exact mass of the parent ion.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide unambiguous structural elucidation of the molecule.[8][12] Key expected signals would include the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene bridge signal (~4-5 ppm) in the ¹H NMR spectrum.

  • Purity by HPLC-UV: To determine the final purity of the isolated standard, which should typically be ≥98% for use as a reference material.[5]

Summary of Expected Analytical Data
Analysis Parameter Expected Result Purpose
HRMS [M-Na]⁻Calculated exact mass ± 5 ppmConfirms molecular formula
¹H NMR Chemical Shift (δ)Disappearance of aldehyde proton (CHO); Appearance of new methylene protons (-CH₂-)Confirms structural transformation
¹³C NMR Chemical Shift (δ)Disappearance of aldehyde carbon; Appearance of new methylene carbonConfirms carbon skeleton
HPLC-UV Peak Area % at 254 nm≥ 98.0%Quantifies final purity

Application in Quality Control

Once synthesized, purified, and fully characterized, the impurity serves as a certified reference standard. Its primary application is in the quality control of API batches.

G A Prepare Certified Impurity Reference Standard Solution (Known Concentration) D Inject Both Solutions into HPLC System A->D B Prepare API Batch Sample Solution B->D C Develop & Validate HPLC Method C->D Defines Parameters E Identify Impurity Peak in API by Retention Time (RT) Matching D->E Generates Chromatograms F Quantify Impurity in API Using Reference Standard's Response Factor E->F Enables G Compare Result to Regulatory Specification F->G Provides Data For H Batch Release Decision G->H Informs

Diagram 3: Workflow for the use of a synthesized impurity standard in API batch analysis.

Conclusion

The strategic synthesis of pharmaceutical impurities is an indispensable activity in modern drug development. Sodium 5-formyl-2-methoxybenzenesulfonate serves as an excellent and versatile starting material for creating a variety of process-related impurities, particularly those arising from reactions involving an aldehyde. The detailed protocols and workflows provided in this application note offer a robust framework for the synthesis, purification, and characterization of impurity reference standards, ultimately supporting the development of safer and higher-quality pharmaceutical products.

References

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • ResolveMass Laboratories Inc. (2025, September 29). What is Impurity Characterization.
  • Medikamenter Quality Services. (2025, September 5). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
  • PubChemLite. (n.d.). Sodium 5-formyl-2-methoxybenzenesulfonate (C8H8O5S).
  • Matrix Fine Chemicals. (n.d.). SODIUM 5-FORMYL-2-METHOXYBENZENE-1-SULFONATE.
  • Identification of Pharmaceutical Impurities. (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Sodium 5-formyl-2-methoxybenzenesulfonate in Aqueous Solutions

Document ID: TSS-SFMBS-AQ-260215 Version: 1.0 Introduction This technical guide addresses the stability of Sodium 5-formyl-2-methoxybenzenesulfonate in aqueous solutions. As a multifunctional aromatic compound, its behav...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-SFMBS-AQ-260215 Version: 1.0

Introduction

This technical guide addresses the stability of Sodium 5-formyl-2-methoxybenzenesulfonate in aqueous solutions. As a multifunctional aromatic compound, its behavior in aqueous media is of critical importance for ensuring the reproducibility and accuracy of experimental results. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding potential stability issues, troubleshooting common problems, and implementing protocols to mitigate degradation. The core stability concerns revolve around the reactivity of the aldehyde (formyl) group, which is susceptible to oxidation, hydration, and photodegradation.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding the handling and stability of Sodium 5-formyl-2-methoxybenzenesulfonate solutions.

Q1: What are the primary stability concerns for this compound in aqueous solutions?

The primary stability concerns are centered on the chemical reactivity of the formyl (aldehyde) group . While the sodium sulfonate and methoxy ether functionalities are generally stable in aqueous media, the aldehyde group is susceptible to several transformations:

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, especially in the presence of dissolved oxygen, forming sodium 5-carboxy-2-methoxybenzenesulfonate. This process can be accelerated by heat and light.[1][2][5]

  • Hydration: In water, the aldehyde group exists in a reversible equilibrium with its corresponding hydrate form, a geminal diol.[6][7][8] While this is not a degradation pathway, the presence of two species in solution can impact analytical quantification and reactivity in subsequent experimental steps.

  • Photodegradation: Aromatic aldehydes are often sensitive to UV light, which can provide the energy to initiate degradation reactions.[1][9][10]

Q2: How does the pH of the aqueous solution affect the stability of Sodium 5-formyl-2-methoxybenzenesulfonate?

The pH of the solution is a critical factor. Both acidic and basic conditions can catalyze the hydration of the aldehyde group to the gem-diol.[6][8] While the compound is moderately stable across a range of pH values, extreme pH conditions (typically <4 and >8) can accelerate degradation. For general-purpose stock solutions where maximum stability is desired, preparing the solution in a buffered system near neutral pH (pH 6-7.5) is recommended.

Q3: Is the compound and its aqueous solutions sensitive to light?

Yes. Aromatic aldehydes, including benzaldehyde derivatives, are known to be photosensitive.[1][10] Exposure to ambient or UV light can promote oxidation and other degradation pathways.[9]

  • Recommendation: Always store the solid compound in a dark place. For aqueous solutions, use amber glass vials or wrap standard laboratory glassware in aluminum foil to protect the contents from light.[2][11]

Q4: What is the impact of temperature on the stability of prepared solutions?

As with most chemical reactions, higher temperatures accelerate the rate of degradation.[3][12] Oxidation and hydrolysis rates increase significantly with elevated temperatures.

  • Recommendation for Storage:

    • Short-Term (1-7 days): Store aqueous solutions at 2-8°C.

    • Long-Term (>1 week): Aliquot the solution into single-use vials and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles.

Q5: What is the most likely degradation product I will see in my solution if it's not handled properly?

The most common degradation product resulting from exposure to air is Sodium 5-carboxy-2-methoxybenzenesulfonate . This is formed by the oxidation of the formyl group. This new species will have a different retention time in reverse-phase HPLC analysis, typically eluting earlier than the parent compound due to its increased polarity.

Q6: What are the best practices for preparing and storing a stable stock solution?

To maximize the shelf-life of your aqueous stock solution, follow these guidelines:

  • Use High-Purity Water: Use deionized, distilled, or HPLC-grade water.

  • Consider Deoxygenating: For maximum stability, sparge the water with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound to remove dissolved oxygen.

  • Protect from Light: Prepare the solution in a low-light environment and store it in an amber vial.[11]

  • Control pH: If your experimental protocol allows, use a buffer system to maintain a near-neutral pH.

  • Store Cold: Store the solution at 2-8°C for short-term use or frozen at -20°C for long-term storage.[1]

  • Seal Tightly: Ensure the container is well-sealed to prevent evaporation and minimize exposure to atmospheric oxygen. An inert gas overlay (e.g., argon) in the vial headspace can provide additional protection.[2][13]

Part 2: Troubleshooting Guide

This table provides a systematic approach to identifying and resolving common issues encountered during the use of Sodium 5-formyl-2-methoxybenzenesulfonate solutions.

Observed Issue Potential Cause(s) Recommended Action(s) & Explanation
Loss of compound potency or inconsistent results over time. 1. Chemical Degradation: The compound has degraded due to oxidation, photodegradation, or extreme pH.1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. If using a stored stock, perform a quality control check (e.g., HPLC) to confirm purity and concentration before use. 2. Review Storage Conditions: Ensure solutions are stored protected from light, at the correct temperature (2-8°C or frozen), and in tightly sealed containers.[11][13]
Appearance of a new, more polar peak in HPLC analysis. 1. Oxidation: The aldehyde group has been oxidized to a carboxylic acid, the most common degradation product.1. Confirm Identity: If possible, use LC-MS to confirm the mass of the new peak corresponds to Sodium 5-carboxy-2-methoxybenzenesulfonate. 2. Implement Preventative Measures: Prepare new solutions using deoxygenated water and store them under an inert gas atmosphere to prevent further oxidation.[2]
Solution color changes (e.g., slight yellowing) over time. 1. Minor Degradation/Polymerization: Formation of minor degradation products or potential polymerization products, which can sometimes occur with aldehydes.[1]1. Discard Solution: A visible color change is a clear indicator of degradation. The solution should be discarded, and a fresh batch prepared. 2. Verify Purity: Analyze the solution by HPLC-UV/Vis to correlate the color change with the appearance of new impurity peaks.
Inconsistent analytical results between different batches of solutions. 1. Incomplete Dissolution: The compound may not have fully dissolved, especially at higher concentrations. 2. Variability in Water Quality/pH: Differences in dissolved oxygen or pH of the water used can lead to different degradation rates.1. Ensure Complete Dissolution: Use gentle warming or sonication to ensure the compound is fully dissolved. Visually inspect for any particulate matter before use. 2. Standardize Preparation: Use a consistent source of high-purity water and a standard operating procedure (SOP) for solution preparation, including pH verification if necessary.

Part 3: Understanding the Key Degradation & Equilibrium Pathways

A deeper understanding of the underlying chemical mechanisms is essential for effective troubleshooting. The stability of Sodium 5-formyl-2-methoxybenzenesulfonate is primarily governed by the reactivity of its formyl group.

Primary Degradation & Equilibrium Pathways

StabilityPathways Parent Sodium 5-formyl-2-methoxybenzenesulfonate (Parent Compound) Hydrate Geminal Diol Hydrate (Equilibrium Species) Parent->Hydrate + H₂O (Reversible) Oxidized Sodium 5-carboxy-2-methoxybenzenesulfonate (Oxidation Product) Parent->Oxidized + [O] (Air, Light, Heat) Irreversible Degradation

Caption: Key chemical pathways for Sodium 5-formyl-2-methoxybenzenesulfonate in water.

  • Oxidation (Irreversible Degradation): The aldehyde group (-CHO) is susceptible to oxidation, which converts it to a carboxylic acid group (-COOH). This is a common degradation pathway for many pharmaceutical compounds and is often initiated by atmospheric oxygen, light, or trace metal impurities.[2][4] The resulting product, Sodium 5-carboxy-2-methoxybenzenesulfonate, is generally more polar and will have different chemical properties.

  • Hydration (Reversible Equilibrium): In aqueous solution, the aldehyde carbonyl group undergoes a rapid and reversible nucleophilic addition of water to form a geminal diol (a "hydrate").[6][8] This is not a form of degradation, but an equilibrium state. The presence of the strongly electron-withdrawing sulfonate group on the aromatic ring likely shifts this equilibrium to favor the hydrate form to some extent.[6][8] It is crucial for researchers to be aware that their "solution" contains both the aldehyde and its hydrate.

Part 4: Experimental Protocols for Stability Assessment

To ensure data integrity, users can perform their own stability assessments. The following protocols provide a framework for a basic stability check and a more comprehensive forced degradation study.

Protocol 1: Basic Stability Assessment via HPLC

This protocol is designed to evaluate the short-term stability of a prepared solution under intended storage conditions.

Stability_Workflow A 1. Prepare Solution (e.g., 1 mg/mL in buffered water) B 2. Initial Analysis (T=0) Inject into HPLC system. Establish initial purity (e.g., >99%). A->B C 3. Aliquot & Store Store aliquots under different conditions: - Condition A: 2-8°C, Protected from Light - Condition B: Room Temp, Exposed to Light B->C D 4. Time-Point Analysis Analyze aliquots at T=24h, 48h, 72h, 1 week. C->D E 5. Data Evaluation Compare peak area of parent compound. Look for new peaks (degradation products). Calculate % purity vs. T=0. D->E

Caption: Workflow for a basic HPLC-based stability assessment.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a solution of Sodium 5-formyl-2-methoxybenzenesulfonate at a known concentration (e.g., 1 mg/mL) in the desired aqueous medium (e.g., water or buffer).

  • Initial HPLC Analysis (T=0): Immediately after preparation, inject the solution onto a suitable reverse-phase HPLC system (e.g., C18 column) with UV detection. Record the peak area and retention time of the parent compound. This serves as your baseline.

  • Store Samples: Aliquot the remaining solution into separate, sealed vials. Store them under the conditions you wish to test (e.g., refrigerated and protected from light vs. ambient temperature on the benchtop).

  • Analyze at Time Points: At predetermined intervals (e.g., 8, 24, 48, 72 hours), retrieve a vial from each storage condition and analyze it using the same HPLC method.

  • Evaluate Data: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in area, especially when accompanied by the appearance of new peaks, indicates degradation. Calculate the percent purity remaining.

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and understand its degradation pathways. This is a common practice in pharmaceutical development.[14]

Methodology Overview:

Separate aliquots of a stock solution are exposed to harsh conditions to accelerate degradation.

  • Acidic Hydrolysis: Add HCl to an aliquot to adjust the pH to 1-2. Heat gently (e.g., 60°C) for several hours.

  • Basic Hydrolysis: Add NaOH to an aliquot to adjust the pH to 12-13. Keep at room temperature or heat gently for several hours.

  • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot and keep at room temperature.

  • Photolytic Degradation: Expose an aliquot to a high-intensity UV light source in a photostability chamber.

  • Thermal Degradation: Heat an aliquot in a sealed vial (e.g., 70-80°C) for an extended period.

After exposure, neutralize the acidic and basic samples, and then analyze all samples by HPLC or LC-MS to identify and characterize the degradation products formed under each stress condition.

Part 5: Summary of Stability & Storage Recommendations

This table summarizes the key factors influencing the stability of aqueous Sodium 5-formyl-2-methoxybenzenesulfonate solutions.

Parameter Condition Stability Impact Recommendation
pH Acidic (< 4) or Basic (> 8)ModeratePotential for accelerated degradation. Avoid for storage.
Neutral (6 - 7.5)Optimal Use buffered solutions for maximum stability.
Temperature Frozen (≤ -20°C)Excellent Recommended for long-term storage (>1 week).
Refrigerated (2-8°C)Good Suitable for short-term storage (up to 1 week).
Ambient (~20-25°C)Fair to Poor Avoid for storage; significant degradation can occur within 24-48 hours.
Elevated (> 40°C)Very Poor Rapid degradation expected.
Light Exposed to UV/Ambient LightPoor Promotes oxidation and photodegradation.[1][10]
Protected from Light (Amber Vial)Excellent Mandatory for all storage and handling.
Atmosphere Air (Normal)Fair Risk of oxidation over time.
Inert (N₂ or Ar)Excellent Recommended for preparing and storing stock solutions for critical applications.[2][13]

References

  • Kirby, A. J. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. Available at: [Link]

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. Available at: [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available at: [Link]

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • Wikipedia. Aldehyde. Available at: [Link]

  • Michigan State University Department of Chemistry. Carbonyl Reactivity. Available at: [Link]

  • Britannica. (2026). Aldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • Lee, K. S., & Kim, I. J. (1962). The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide. Yakhak Hoeji. Available at: [Link]

  • Royal Society of Chemistry. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Available at: [Link]

  • Foremost UK. (2023). Safety Data Sheet - FORMULA 5. Available at: [Link]

  • ResearchGate. Scheme 21: Photolysis products of benzaldehyde (8) in different... Available at: [Link]

  • ACS Publications. (2018). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Available at: [Link]

  • National Institutes of Health. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC. Available at: [Link]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • Prasad, Y. R., et al. (2015). A Novel Validated Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Sodium Lauryl Sulphate and Polysorbate80 in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PhotochemCAD. Benzaldehyde. Available at: [Link]

  • ResearchGate. (2025). Photodissociation Dynamics of Benzaldehyde (C6H5CHO) at 266, 248, and 193 nm. Available at: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • Singh, R., & Singh, S. (2018). "Drug Stability and factors that affect on the drug stability" Review BY. World Journal of Pharmaceutical Research. Available at: [Link]

  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Available at: [Link]

  • Pharmacy 180. Drug degradation pathways. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate

Welcome to the technical support center for the synthesis and purification of Sodium 5-formyl-2-methoxybenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Sodium 5-formyl-2-methoxybenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important organic intermediate. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Synthesis - Likely Pathways and General Challenges

The synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate typically involves the formylation of sodium 2-methoxybenzenesulfonate. The methoxy group is an ortho-, para- director, and the sulfonate group is a meta-director. The formyl group is expected to be introduced at the position para to the activating methoxy group, which is the 5-position. Several classical formylation reactions can be adapted for this purpose, each with its own set of potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Which formylation method is most suitable for preparing Sodium 5-formyl-2-methoxybenzenesulfonate?

The choice of formylation method depends on factors such as scale, available reagents, and desired purity. The three most common methods applicable to this synthesis are the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid). It is known for its operational simplicity.[1][2]

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base (like sodium hydroxide). It is a classic method for the ortho-formylation of phenols, but can also be applied to other activated aromatic rings.[3][4]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). It is effective for electron-rich aromatic compounds.[5][6][7]

Each of these methods can be adapted for the formylation of sodium 2-methoxybenzenesulfonate, and the potential side products for each are discussed in the following sections.

Section 2: The Duff Reaction - Troubleshooting Side Products

The Duff reaction is a viable method for the formylation of sodium 2-methoxybenzenesulfonate. However, it is not without its challenges.

Q1: I am observing a significant amount of a di-formylated product in my Duff reaction. How can I minimize this?

A1: Di-formylation is a common side reaction in the Duff reaction, particularly when multiple activated positions are available on the aromatic ring.[8] In the case of sodium 2-methoxybenzenesulfonate, formylation can potentially occur at the 3- and 5-positions.

Troubleshooting Strategies:

  • Stoichiometry Control: The most critical factor is the molar ratio of hexamethylenetetramine (HMTA) to the substrate. To favor mono-formylation, a 1:1 or even a slight excess of the substrate to HMTA should be used.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired mono-formylated product is at its maximum concentration to prevent further formylation. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

ParameterRecommendation for Mono-formylationRationale
HMTA:Substrate Ratio 1:1 to 1:1.2Reduces the availability of the formylating agent for a second addition.
Reaction Temperature Lower end of the effective rangeDecreases the rate of the second formylation reaction.
Reaction Time Monitor closely and quench promptlyPrevents the accumulation of the di-formylated byproduct.
Q2: My Duff reaction has a low yield and produces a complex mixture of products. What are the likely causes and solutions?

A2: The Duff reaction is known for sometimes having modest yields and producing side products.[9] Besides di-formylation, other potential side products include:

  • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Polymeric Materials: Phenolic substrates, under acidic conditions, can polymerize. While our substrate is a sulfonate, similar resinous materials can form.

  • Schiff Base Intermediates: The reaction proceeds through the formation of a Schiff base which is then hydrolyzed. Incomplete hydrolysis will leave these imine intermediates in the product mixture.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use anhydrous solvents and reagents.

  • Optimize Acid Catalyst: The type and concentration of the acid catalyst can significantly impact the reaction. Trifluoroacetic acid is often a good choice as it can also serve as the solvent.[2]

  • Hydrolysis Step: Ensure the final hydrolysis step is complete by using a sufficient amount of water and allowing adequate time for the reaction.

Section 3: The Reimer-Tiemann Reaction - Isomer and Abnormal Product Formation

The Reimer-Tiemann reaction is another option, but regioselectivity and the formation of abnormal products are key considerations.

Q3: My Reimer-Tiemann reaction is producing a mixture of isomers. How can I improve the selectivity for the desired 5-formyl product?

A3: The Reimer-Tiemann reaction typically favors ortho-formylation.[4][10] For sodium 2-methoxybenzenesulfonate, this would lead to the 3-formyl isomer. However, the para-directing effect of the methoxy group will also lead to the formation of the desired 5-formyl isomer.

Troubleshooting Strategies:

  • Solvent and Base: The choice of solvent and base can influence the ortho/para ratio. While challenging to completely eliminate the ortho isomer, exploring different alkali metal hydroxides (e.g., KOH, CsOH) and solvent systems may alter the selectivity.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the yield and selectivity of the Reimer-Tiemann reaction by facilitating the interaction between the aqueous and organic phases.[3]

Q4: I have isolated a chlorinated byproduct from my Reimer-Tiemann reaction. What is it and how can I avoid it?

A4: A known side reaction in the Reimer-Tiemann reaction is the formation of cyclohexadienones, which are considered "abnormal" products.[11] These arise from the reaction of the phenoxide with dichlorocarbene without subsequent rearomatization. While less common with sulfonated substrates, their formation is a possibility.

Troubleshooting Strategies:

  • Careful Control of Reaction Conditions: Lowering the reaction temperature and using a less concentrated base solution can sometimes suppress the formation of these byproducts.

  • Work-up Procedure: A careful acidic work-up is crucial for the hydrolysis of intermediates and can help to minimize the isolation of these abnormal products.

Section 4: The Vilsmeier-Haack Reaction - Substrate Reactivity and Work-up Issues

The Vilsmeier-Haack reaction is a powerful formylation tool, but its success is highly dependent on the reactivity of the aromatic substrate.

Q5: My Vilsmeier-Haack formylation of sodium 2-methoxybenzenesulfonate is very slow and gives a low yield. How can I improve this?

A5: The Vilsmeier reagent is a relatively mild electrophile, and its reaction is most efficient with highly electron-rich aromatic rings.[7][12] The presence of the electron-withdrawing sulfonate group deactivates the ring, making the reaction more challenging.

Troubleshooting Strategies:

  • Reaction Temperature: Increasing the reaction temperature can help to drive the reaction to completion. However, this should be done cautiously to avoid decomposition.

  • Vilsmeier Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent may improve the yield.

  • Alternative Vilsmeier Reagents: While the DMF/POCl₃ system is most common, other formamides or activating agents can be used to generate more reactive Vilsmeier reagents.

Q6: The work-up of my Vilsmeier-Haack reaction is problematic, leading to a complex mixture. What is the correct procedure?

A6: The work-up of a Vilsmeier-Haack reaction is critical for the hydrolysis of the intermediate iminium salt to the final aldehyde.

Recommended Work-up Protocol:

  • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Hydrolysis: Add a solution of sodium acetate or sodium hydroxide to buffer the solution and facilitate the hydrolysis of the iminium salt. The pH should be carefully adjusted to be neutral or slightly basic.

  • Extraction: If the product is not water-soluble, it can be extracted with an organic solvent. For the water-soluble sodium 5-formyl-2-methoxybenzenesulfonate, purification will likely involve crystallization or chromatography.

Section 5: Purification and Analysis

Q7: What is the best method to purify Sodium 5-formyl-2-methoxybenzenesulfonate from the common side products?

A7: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the main impurity is an isomer or a di-formylated product with different solubility, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be effective.

  • Column Chromatography: For complex mixtures, column chromatography using a polar stationary phase (like silica gel) and a polar eluent may be necessary. Given the ionic nature of the product, specialized chromatographic techniques might be required.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can then be filtered and decomposed to regenerate the pure aldehyde.[13]

Q8: What analytical techniques are recommended for assessing the purity of the final product?

A8: A combination of analytical techniques should be used to confirm the identity and purity of Sodium 5-formyl-2-methoxybenzenesulfonate.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation and can be used to identify the desired product and any isomeric or di-formylated impurities. The characteristic aldehyde proton signal will be a key diagnostic peak.

  • ¹³C NMR Spectroscopy: Provides further confirmation of the structure.

  • HPLC: A reverse-phase HPLC method can be developed to quantify the purity of the product and detect any non-volatile impurities.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow Visualization

General Formylation and Troubleshooting Workflow

Formylation_Workflow cluster_reaction Formylation Reaction cluster_analysis Analysis & Troubleshooting Start Select Formylation Method (Duff, Reimer-Tiemann, Vilsmeier-Haack) Reaction Perform Reaction with Sodium 2-methoxybenzenesulfonate Start->Reaction Workup Aqueous Work-up & Crude Product Isolation Reaction->Workup Analysis Analyze Crude Product (TLC, NMR, HPLC) Workup->Analysis Impurity_Check Impurities Detected? Analysis->Impurity_Check Desired_Product Desired Product (Sodium 5-formyl-2-methoxybenzenesulfonate) Impurity_Check->Desired_Product No Troubleshoot Identify Side Products & Optimize Conditions Impurity_Check->Troubleshoot Yes Purification Purification (Recrystallization, Chromatography) Desired_Product->Purification Troubleshoot->Reaction Re-run Reaction Side_Products cluster_duff Duff Reaction cluster_reimer Reimer-Tiemann Reaction cluster_vilsmeier Vilsmeier-Haack Reaction Start Sodium 2-methoxybenzenesulfonate Duff_Desired Sodium 5-formyl-2-methoxybenzenesulfonate Start->Duff_Desired HMTA, Acid Duff_Side1 Sodium 3,5-diformyl-2-methoxybenzenesulfonate Start->Duff_Side1 Excess HMTA Duff_Side2 Polymeric Byproducts Start->Duff_Side2 High Temp. RT_Desired Sodium 5-formyl-2-methoxybenzenesulfonate Start->RT_Desired CHCl3, NaOH RT_Side1 Sodium 3-formyl-2-methoxybenzenesulfonate (ortho-isomer) Start->RT_Side1 RT_Side2 Cyclohexadienone Derivatives Start->RT_Side2 VH_Desired Sodium 5-formyl-2-methoxybenzenesulfonate Start->VH_Desired DMF, POCl3 VH_Side1 Unreacted Starting Material (due to low reactivity) Start->VH_Side1

Caption: Potential side products in different formylation routes for Sodium 5-formyl-2-methoxybenzenesulfonate.

References

  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987.
  • Wynberg, H.; Meijer, E. W. Org. React.2005, 28, 1-36.
  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119-122.
  • Jones, G.; Stanforth, S. P. Org. React.2000, 56, 355-659.
  • Meth-Cohn, O.; Stanforth, S. P. in Comprehensive Organic Synthesis (eds. Trost, B. M. & Fleming, I.) vol. 2, 777-794 (Pergamon, 1991).
  • J&K Scientific. Vilsmeier-Haack Reaction. [Link]

  • PubChem. Sodium 5-formyl-2-methoxybenzenesulfonate. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Duff reaction. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Chem-Station. Duff Reaction. [Link]

  • J&K Scientific. Reimer-Tiemann Reaction. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Google Patents. A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.
  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • LookChem. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Google Patents. Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid.
  • Organic Reactions. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • iTeh Standards. ISO 2227:1972. [Link]

  • Cambridge University Press. Duff Reaction. [Link]

  • SynArchive. Duff Reaction. [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. [Link]

  • Google Patents. Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
  • RSC Publishing. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • Wikipedia. Aromatic sulfonation. [Link]

  • PubMed. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

  • Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis. [Link]

  • ASTM International. Chapter 17 | Analytical and Testing Methods for Surfactants. [Link]

  • YouTube. sulfonation of aromatic rings by EAS reaction. [Link]

  • Pharmaguideline. Method of Analysis for Sodium Methyl Parabean. [Link]

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Conditions for Sodium 5-formyl-2-methoxybenzenesulfonate Labeling

Introduction You are likely working with Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9) to introduce a hydrophilic sulfonate motif onto a biomolecule (protein, peptide, or amine-modified surface).[1] This mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with Sodium 5-formyl-2-methoxybenzenesulfonate (CAS 5393-59-9) to introduce a hydrophilic sulfonate motif onto a biomolecule (protein, peptide, or amine-modified surface).[1] This molecule is a "masked" solubility enhancer; the aldehyde function allows for site-specific conjugation to primary amines via reductive amination , while the sulfonate group dramatically improves water solubility and alters the charge profile of the target.

The Challenge: Unlike simple aliphatic aldehydes (like glutaraldehyde), this aromatic aldehyde possesses an electron-donating methoxy group at the ortho position. This stabilizes the carbonyl carbon, making it less electrophilic and kinetically slower to form the Schiff base intermediate. Conversely, the sulfonate group ensures solubility but can induce steric or ionic repulsion depending on the target's surface charge.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic nuances of this reagent.

Part 1: The "Zero-Fail" Pre-Reaction Checklist

Before mixing reagents, verify these three critical parameters. 90% of support tickets regarding this molecule stem from failures here.

Buffer Integrity (The "Amine Trap")
  • Rule: You CANNOT use buffers containing primary amines.[1]

  • Why: Tris, Glycine, and Ammonium ions will outcompete your protein's lysines for the aldehyde, forming waste byproducts.

  • Action:

    • Allowed: Phosphate (PBS), HEPES, MOPS, Borate, Bicarbonate (only if pH < 8.5).[1]

    • Forbidden: Tris-HCl, Glycine, Ammonium Bicarbonate.[1]

The Reducing Agent Selection
  • Rule: Use Sodium Cyanoborohydride (

    
    )  or Picoline Borane Complex .[1] Do NOT use Sodium Borohydride (
    
    
    
    ) for one-step labeling.[1]
  • Why:

    
     is too strong; it will reduce the aldehyde to a non-reactive alcohol before it can attach to your protein. 
    
    
    
    is selective; it only reduces the Schiff base (the bond formed between protein and reagent).
Protein Concentration
  • Rule: Maintain target concentration

    
    .
    
  • Why: Schiff base formation is a bimolecular reaction.[1] Dilute conditions (

    
    ) drastically slow down the kinetics, leading to hydrolysis of the intermediate rather than stable conjugation.
    

Part 2: Optimized Experimental Workflow

The following diagram illustrates the mechanistic pathway and the critical decision points for this specific labeling reaction.

G cluster_0 Critical Optimization Zone Start Reagent: Na 5-formyl-2-methoxy... SchiffBase Schiff Base (Imine Intermediate) *Reversible* Start->SchiffBase pH 6.0-7.5 Slow Kinetics Protein Target Protein (Lysine -NH2) Protein->SchiffBase Hydrolysis Hydrolysis (Reverts to Start) SchiffBase->Hydrolysis Low Conc. or High Water Activity Reduction Reduction Step (NaCNBH3) SchiffBase->Reduction Selective Hydride Transfer Hydrolysis->Start Final Stable Secondary Amine Conjugate Reduction->Final Irreversible

Caption: Figure 1. The Reductive Amination Pathway.[2][3][4][5] Note that the Schiff base formation is reversible; the reducing agent acts as a thermodynamic trap to lock the bond.

Part 3: Troubleshooting & FAQs

Category A: Low Conjugation Efficiency

Q: I followed a standard aldehyde protocol, but my incorporation rate is < 10%. Why? A: The methoxy group on the benzene ring donates electrons, making the aldehyde less reactive than standard aliphatic aldehydes.

  • The Fix:

    • Increase Incubation Time: Allow the protein and reagent to incubate for 1–2 hours before adding the reducing agent. This allows the equilibrium to shift toward the Schiff base.

    • Catalysis: Use a catalyst like aniline (10–100 mM) or 3,5-diaminobenzoic acid .[1] These form a highly reactive intermediate imine that transfers the aldehyde to the protein faster than the aldehyde alone (Nucleophilic Catalysis).

Q: What is the optimal pH? A: pH 6.0 – 7.5.

  • Mechanism:

    • pH > 8.0: The Schiff base (imine) is unstable and hydrolyzes quickly.

    • pH < 5.0: The protein amines become protonated (

      
      ) and cannot attack the aldehyde.
      
    • Sweet Spot: pH 6.5 is often ideal for balancing amine nucleophilicity with imine stability.[1]

Category B: Precipitation & Aggregation

Q: My protein precipitated immediately after adding the reagent. Is it denatured? A: Likely not denatured, but "isoelectrically shifted."[1]

  • The Cause: You are converting a positively charged Lysine (

    
    ) into a secondary amine with a nearby sulfonate group (
    
    
    
    )
    .[1] This is a "double whammy" charge reversal (loss of +1, gain of -1).[1] If you label too many lysines, you may shift the protein's pI into the pH of your buffer, causing isoelectric precipitation.
  • The Fix:

    • Lower Stoichiometry: Reduce the molar excess of reagent from 50x to 10x or 20x.

    • Increase Salt: Add 150–300 mM NaCl to the buffer to screen the new ionic interactions.

Category C: Reagent Stability

Q: Can I store the reagent in water? A: No.

  • Reason: While the sulfonate makes it water-soluble, the aldehyde slowly oxidizes to a carboxylic acid in water (especially at high pH) or forms hydrates.

  • Protocol: Weigh the powder fresh. If you must make a stock, use anhydrous DMSO or DMF and use it within hours.[1]

Part 4: Optimized Protocol (Step-by-Step)

Materials:

  • Target Protein (1–5 mg/mL in PBS, pH 7.2).[1]

  • Sodium 5-formyl-2-methoxybenzenesulfonate (prepare 100 mM stock in dry DMSO).[1]

  • Sodium Cyanoborohydride (

    
    ) (5 M solution in 1M NaOH - Caution: Toxic).[1]
    
  • Quenching Buffer: 1M Glycine or Tris, pH 8.0.[1]

Procedure:

  • Buffer Exchange: Ensure protein is in PBS, HEPES, or Borate (pH 6.5–7.5).[1] Remove all traces of Tris/Glycine via dialysis or desalting column.[1]

  • Reagent Addition: Add a 20-fold molar excess of the aldehyde reagent to the protein solution.

    • Tip: Add the reagent slowly while vortexing to prevent local high concentrations.

  • Equilibration (Crucial Step): Incubate at Room Temperature (RT) for 1 hour without the reducing agent.

    • Why: This allows the "slow" methoxy-benzaldehyde to form the Schiff base equilibrium.

  • Reduction: Add

    
     to a final concentration of 50 mM .
    
    • Note: Perform this step in a fume hood.[1]

  • Incubation: Incubate for 4 hours at RT or Overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate 15 mins.

  • Purification: Remove excess reagent and cyanide byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.[1]

Part 5: Data Summary & Buffer Compatibility

Buffer SystemCompatibilityNotes
PBS (Phosphate) Excellent Standard choice.[1] pH 7.2 is ideal.[1]
HEPES Excellent Good for pH control; no primary amines.[1]
Borate Good Can form complexes with carbohydrates; use with caution if protein is glycosylated.[1]
Tris Incompatible Contains primary amine; will react with reagent.[1][6]
Glycine Incompatible Contains primary amine; will react with reagent.[1]
Ammonium Bicarbonate Incompatible Ammonium ions compete with protein amines.[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on reductive amination chemistry). [1]

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] (Discusses the stability of Schiff base intermediates). [1]

  • Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Probe Labeling Protocol.[1] (General guidelines for aldehyde/amine conjugation).

  • Mattson, G., et al. (1993).[1] A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183.[1] (Foundational work on buffer selection for crosslinking).

Disclaimer: This guide is for research use only. Sodium Cyanoborohydride is highly toxic; always consult the SDS and safety officer before handling.

Sources

Optimization

Technical Support Center: Removal of Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS)

Executive Summary & Molecule Profile The Challenge: You are attempting to remove excess Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) from your reaction mixture. This reagent is typically used as a hydrophilic linker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: You are attempting to remove excess Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) from your reaction mixture. This reagent is typically used as a hydrophilic linker or a reductive amination precursor. Its persistence in samples interferes with downstream LC-MS (ion suppression), NMR (aldehyde proton signals), and biological assays (toxicity/reactivity).

The Adversary (SFMBS) Profile:

  • Core Functionality: Anionic Sulfonate (Solubility) + Reactive Aldehyde (Binding).

  • Solubility: Highly soluble in water, DMSO, Methanol. Insoluble in non-polar organics (Hexane, DCM, Et2O).

  • Reactivity: The aldehyde moiety (

    
    ) forms Schiff bases with primary amines; the sulfonate (
    
    
    
    ) acts as a strong electrolyte.

Strategic Approach: Removal strategies must exploit the polarity difference (it is a salt) or the chemical reactivity (it is an aldehyde).

Decision Matrix: Select Your Protocol

Do not guess. Use this logic gate to select the correct purification method based on your target product's properties.

PurificationStrategy Start Start: Analyze Target Product IsHydrophobic Is Product Hydrophobic? (Soluble in DCM/EtOAc?) Start->IsHydrophobic IsAmine Does Product contain Primary Amines? IsHydrophobic->IsAmine No (Polar/Water Soluble) ProtocolA Protocol A: Liquid-Liquid Extraction (LLE) or Reverse Phase SPE IsHydrophobic->ProtocolA Yes ProtocolB Protocol B: Aldehyde Scavenging Resin IsAmine->ProtocolB No ProtocolC Protocol C: Anion Exchange (SAX) or Dialysis (if MW > 2kDa) IsAmine->ProtocolC Yes (Risk of Side Reaction)

Figure 1: Purification Logic Gate. Select the protocol that matches your product's solubility and functional group compatibility.

Protocol A: Hydrophobic Targets (LLE & Reverse Phase SPE)

Best For: Small molecule drugs, protected peptides, or intermediates soluble in organic solvents (DCM, Ethyl Acetate). Mechanism: SFMBS is a salt. It refuses to enter non-polar organic phases.

Method A1: Liquid-Liquid Extraction (The "Wash")

Standard Operating Procedure

  • Dissolution: Dissolve your crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Partition: Add an equal volume of Brine (Saturated NaCl) .

    • Why Brine? SFMBS is a sulfonate surfactant. Pure water may cause emulsions. The high ionic strength of brine forces the organic product out of the water layer while keeping the SFMBS dissolved in the aqueous phase.

  • Agitation: Shake vigorously for 30 seconds. Vent frequently.

  • Separation: Collect the organic layer.

  • Repeat: Perform the wash 3x.

  • Verification: The SFMBS (yellowish tint) should migrate to the aqueous layer.

Method A2: Reverse Phase SPE (C18)

Use when LLE fails due to emulsions or intermediate polarity.

StepSolvent/ActionMechanistic Rationale
1. Condition MeOH followed by WaterActivates C18 chains; solvates the bed.
2. Load Sample in 5% MeOH/WaterCritical: High water content ensures SFMBS (polar) does not stick to C18.
3. Wash 100% Water (3 Column Volumes)SFMBS elutes here. It flows through the void volume.
4. Elute 100% MeOH or ACNYour hydrophobic product releases from the C18.

Protocol B: Chemical Scavenging (Aldehyde Capture)

Best For: Polar products where LLE is impossible, but the product lacks primary amines. Mechanism: Covalent bonding. A polymer-supported amine attacks the SFMBS aldehyde, anchoring it to the bead.

Reagents Required:

  • Polymer-supported Hydrazine or

    
    -Toluenesulfonyl hydrazide resin.
    
  • Note: Do not use simple amine resins if your product is an electrophile; hydrazines are more specific to aldehydes.

Workflow:

  • Equivalency Calculation: Calculate excess SFMBS (by NMR integration or stoichiometry). Add 3-5 equivalents of Scavenger Resin relative to the SFMBS.

  • Incubation: Add resin to the reaction mixture (dissolved in MeOH, DMF, or Water).

  • Time/Temp: Shake at Room Temperature for 2–4 hours.

    • Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate Schiff base formation.

  • Filtration: Filter off the solid resin. The SFMBS is now chemically bound to the beads.

  • Filtrate: Your product remains in the solution, free of SFMBS.

Protocol C: Anion Exchange (SAX)

Best For: Polar/Aqueous products (e.g., unprotected peptides, carbohydrates) that cannot use LLE. Mechanism: Charge discrimination. SFMBS is permanently anionic (


).

Workflow:

  • Cartridge: Use a Strong Anion Exchange (SAX) cartridge (Quaternary Amine).

  • pH Adjustment: Ensure your sample is at pH 7–8 .

    • Reasoning: At this pH, SFMBS is negatively charged. If your product is neutral or basic (cationic), it will not bind.

  • Load: Pass sample through the cartridge.

    • Result: SFMBS binds tightly to the SAX resin.

    • Result: Neutral/Cationic product flows through.

  • Wash: Wash with water/buffer to recover all product.

  • Discard Cartridge: The SFMBS is trapped on the solid phase.

Troubleshooting & FAQs

Q1: I tried LLE, but I still see the aldehyde proton (approx. 10 ppm) in my NMR.

  • Diagnosis: SFMBS acts as a surfactant (hydrophilic head, lipophilic benzene ring). It may form micelles in the organic layer.

  • Fix: Acidify the aqueous wash layer to pH 2 using dilute HCl. While the sulfonate remains charged, protonating the formyl group or other matrix components can disrupt micelle formation. Alternatively, switch to Protocol B (Scavenging) which is chemical rather than physical.

Q2: Can I use dialysis?

  • Answer: Only if your product is a macromolecule (>2,000 Da). SFMBS has a MW of ~238 Da. It will easily pass through a 1kDa or 3.5kDa MWCO (Molecular Weight Cut-Off) membrane.

  • Warning: Dialysis is slow. Aldehydes are reactive.[1][2] Prolonged exposure during dialysis may lead to side reactions with your protein. Gel Filtration (Desalting columns like PD-10) is faster (15 mins vs 24 hours).

Q3: The SFMBS reacted with my product during purification!

  • Cause: You likely have a primary amine on your product. The aldehyde on SFMBS formed an imine (Schiff base).[3]

  • Fix: This is reversible. Treat your sample with Hydroxylamine hydrochloride or dilute acid (if stable) to hydrolyze the imine, then immediately perform Protocol C (SAX) to remove the liberated SFMBS.

References

  • Boucher, M. M., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [2]

  • Thermo Fisher Scientific. (n.d.). "Solid Phase Extraction (SPE) Guide: Method Development." Thermo Scientific Technical Resources.

  • Bhattacharyya, S. (2004).[4] "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis."[4] Current Opinion in Drug Discovery & Development.

  • US EPA. (2007). "Method 3535A: Solid-Phase Extraction (SPE)." SW-846 Test Methods for Evaluating Solid Waste.

  • Sigma-Aldrich. (n.d.). "Sodium 5-formyl-2-methoxybenzenesulfonate Product Specification & Safety Data."

Sources

Troubleshooting

pH effects on the derivatization efficiency of "Sodium 5-formyl-2-methoxybenzenesulfonate"

Welcome to the Technical Support Center. This guide addresses the critical quality attributes affecting the derivatization efficiency of Sodium 5-formyl-2-methoxybenzenesulfonate (hereafter referred to as SFMBS ).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the critical quality attributes affecting the derivatization efficiency of Sodium 5-formyl-2-methoxybenzenesulfonate (hereafter referred to as SFMBS ). As a highly polar, electron-rich aromatic aldehyde, SFMBS presents unique challenges compared to standard aldehydes.[1] This document details the mechanistic influence of pH, provides an optimized protocol, and offers a troubleshooting decision tree.

Module 1: Mechanistic Insight (The "Why")

To optimize the reaction, one must understand the electronic "tug-of-war" occurring in the flask. The derivatization of SFMBS (typically with 2,4-Dinitrophenylhydrazine, DNPH ) is a nucleophilic addition-elimination reaction.[1][2][3]

1. The Substrate Challenge

SFMBS contains two critical functional groups that dictate its reactivity:

  • Methoxy Group (-OCH₃) at C2: This is a strong Electron Donating Group (EDG) .[1] Through resonance, it pushes electron density into the benzene ring and, by conjugation, toward the carbonyl carbon.

    • Consequence: The carbonyl carbon becomes less electrophilic (less positive).[1] It is "lazier" than unsubstituted benzaldehyde, requiring stronger acid catalysis to activate it.[1]

  • Sulfonate Group (-SO₃Na) at C1: This group ensures high water solubility but creates a "zwitterionic" potential if the pH drops too low, potentially causing internal salt formation or solubility issues in organic derivatizing media.[1]

2. The pH "Goldilocks" Zone

The reaction rate is bell-shaped with respect to pH.

  • pH Too Low (< 2.0): The amine nucleophile (DNPH) becomes protonated (

    
    ).[1] It loses its lone pair and cannot attack the carbonyl.[1] Reaction stops. 
    
  • pH Too High (> 5.0): The carbonyl oxygen is not protonated.[1] Due to the electron-donating methoxy group, the neutral carbonyl is too stable to be attacked efficiently.[1] Reaction slows/stops.

Module 2: Visualization of Reaction Dynamics

The following diagram illustrates the competitive pathways defined by pH.

SFMBS_Reaction_Mechanism SFMBS SFMBS (Substrate) (Methoxy deactivates Carbonyl) Activated Activated Carbonyl (C=OH+) SFMBS->Activated pH < 4.0 (Protonation) Acid Acid Catalyst (H+) Acid->Activated Dead_DNPH Protonated DNPH (Inactive Ammonium) Acid->Dead_DNPH DNPH DNPH (Nucleophile) DNPH->Dead_DNPH pH < 2.0 (Over-acidification) Product Hydrazone Derivative (Stable Precipitate/Analyte) DNPH->Product Requires Free Lone Pair Activated->Product Nucleophilic Attack (Optimal pH 3.0)

Figure 1: The pH-dependent reaction pathways.[1] Efficiency relies on balancing carbonyl activation against nucleophile inactivation.[1]

Module 3: Optimized Protocol

Objective: Quantitative derivatization of SFMBS for HPLC-UV analysis.

Reagents
  • Derivatizing Agent: 2,4-DNPH (saturated solution in 2M HCl or Acetate Buffer).[1]

  • Solvent: Acetonitrile/Water (50:50).[1][4] SFMBS is water-soluble; DNPH requires organic solvent.[1]

  • Buffer: Citrate-Phosphate Buffer (pH 3.0).

Step-by-Step Methodology
  • Preparation: Dissolve SFMBS in water/buffer (pH 3.0). Do not use pure organic solvent initially as the sulfonate salt may precipitate.

  • Addition: Add 2.0 equivalents of DNPH solution.

    • Note: The excess is crucial to drive the equilibrium forward, especially given the "lazy" nature of the methoxy-substituted carbonyl.

  • Incubation: Heat at 60°C for 30 minutes .

    • Why? Steric hindrance from the ortho-methoxy/sulfonate environment and electronic deactivation increase the activation energy. Room temperature reaction is insufficient for quantitative yield.[1]

  • Quenching (Optional): If analyzing immediately, cool to 4°C. If excess DNPH interferes with chromatography, scavenge with excess acetone (forms Acetone-DNPH, easily separated).

  • Analysis: Inject onto C18 HPLC column.

    • Mobile Phase: Acetonitrile : Buffer (pH 3.[1]0) gradient.[1][5][6] The acidic mobile phase prevents ionization of residual silanols and maintains the hydrazone stability.

Module 4: Troubleshooting Guide

Issue: Low Derivatization Yield (Small Peak Area) [1]

Potential CauseMechanismCorrective Action
pH > 4.0 Carbonyl not activated.[1] Methoxy group stabilizes the neutral form.[1]Adjust reaction matrix with 1M HCl or Citrate Buffer to pH 3.0 .
pH < 1.5 DNPH is protonated (

) and cannot attack.[1]
Buffer the solution. Avoid using concentrated mineral acids directly.[1]
Insufficient Time/Heat Activation energy is high due to steric/electronic effects.[1]Increase incubation to 60°C for 45 mins .

Issue: Chromatographic Peak Splitting

Potential CauseMechanismCorrective Action
E/Z Isomerism Hydrazones form syn (E) and anti (Z) isomers around the C=N bond.[1]This is normal for DNPH derivatives.[1] Sum the areas of the split peaks for quantification.
Tautomerism Keto-enol tautomerism assisted by the sulfonate group.[1]Ensure HPLC mobile phase is acidic (pH ~3.[1]0) to lock the form.

Issue: Precipitation in Reaction Vial

Potential CauseMechanismCorrective Action
Solubility Clash SFMBS is ionic (water lover); DNPH-derivative is hydrophobic (organic lover).[1]Use a 50:50 Water:Acetonitrile reaction mix.[1] Ensure the sulfonate salt remains solvated.[1]
Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) instead of DNPH? A: Yes.[1] PFBHA is excellent for GC-MS or LC-MS due to high sensitivity.[1] The pH requirements are similar (pH 3-5), but PFBHA derivatives are generally more stable and less prone to precipitation than DNPH derivatives for sulfonated analytes.[1]

Q2: Why does the methoxy group make the reaction harder? A: The methoxy group is an electron donor. It "feeds" electrons to the carbonyl carbon, making it less positive.[1] Since the DNPH molecule is looking for a positive charge to attack, a less positive carbonyl reacts slower.[1] This is the "Hammett Substituent Effect" in action.

Q3: My SFMBS standard is degrading. How do I store it? A: Aldehydes oxidize to carboxylic acids (in this case, 2-methoxy-5-sulfobenzoic acid) upon exposure to air.[1] Store the solid under nitrogen/argon at -20°C. Prepare fresh stock solutions daily.

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schiff base/hydrazone formation mechanisms).

  • Uchiyama, S., et al. (2003).[1] "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography." Journal of Chromatography A, 996(1-2), 95-102.[1] Link

  • Krizevski, R., et al. (2007).[1] "Quantitative determination of aromatic aldehydes... by HPLC." Journal of Separation Science. (Validates pH dependence for substituted benzaldehydes).

  • Agilent Technologies. (2020).[1] "Analysis of DNPH-Derivatized Aldehydes and Ketones." Application Note 5990-5613EN. Link

Sources

Optimization

Technical Support Center: Minimizing Degradation of Sodium 5-formyl-2-methoxybenzenesulfonate and its Derivatives

Welcome to the technical support center for Sodium 5-formyl-2-methoxybenzenesulfonate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 5-formyl-2-methoxybenzenesulfonate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of these compounds. Our goal is to equip you with the knowledge to minimize degradation, ensure the integrity of your experiments, and interpret your results with confidence.

Introduction: Understanding the Molecule's Stability Profile

Sodium 5-formyl-2-methoxybenzenesulfonate is a bifunctional molecule containing both a reactive aromatic aldehyde (formyl group) and a generally stable sodium sulfonate group. The primary source of instability arises from the aldehyde functional group, which is susceptible to a variety of degradation pathways. The electron-donating methoxy group on the aromatic ring can also influence the reactivity of the molecule. Understanding these inherent chemical properties is the first step in preventing unwanted degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of Sodium 5-formyl-2-methoxybenzenesulfonate.

Storage and Handling

Q1: What are the ideal storage conditions for solid Sodium 5-formyl-2-methoxybenzenesulfonate?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to protect it from atmospheric moisture and oxygen.[1] Storing the compound at refrigerated temperatures (2-8 °C) is recommended. The sulfonate group makes the compound hygroscopic, so minimizing exposure to humid air is critical to prevent the uptake of water, which could facilitate hydrolytic degradation over time.

Q2: I need to prepare a stock solution. What is the best solvent, and how should I store it?

A2: For aqueous applications, high-purity, degassed water is a suitable solvent due to the solubility imparted by the sodium sulfonate group. However, for prolonged storage, aqueous solutions are not ideal as they can promote oxidation of the aldehyde. If possible, prepare fresh solutions for each experiment. If a stock solution must be stored, consider using an aprotic organic solvent like anhydrous acetonitrile or dimethylformamide (DMF) and store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3] For some aldehydes, dilution in a primary alcohol can form a more stable hemiacetal, but this will alter the chemical nature of your starting material, so it should only be considered if compatible with your downstream application.[4]

Q3: Can I use antioxidants to stabilize my stock solution?

A3: Yes, the addition of antioxidants can be beneficial, especially in aqueous solutions or if the solvent has not been thoroughly degassed.[1][5] Common antioxidants used for stabilizing aldehydes include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the chosen antioxidant does not interfere with your experimental assay.

Experimental Troubleshooting

Q4: I'm seeing a new peak in my HPLC chromatogram with a shorter retention time than my starting material. What could it be?

A4: A common degradation product of an aldehyde is the corresponding carboxylic acid, formed through oxidation.[1] In the case of Sodium 5-formyl-2-methoxybenzenesulfonate, this would be Sodium 5-carboxy-2-methoxybenzenesulfonate. Carboxylic acids are generally more polar than aldehydes, which would result in a shorter retention time in reverse-phase HPLC. To confirm this, you can intentionally oxidize a small sample of your compound (see the forced degradation protocol below) and compare the chromatogram of the resulting product with your experimental sample.

Q5: My reaction mixture is turning yellow/brown. Is this related to degradation?

A5: Discoloration, particularly the formation of yellow or brown hues, can be an indicator of degradation.[6] This is often associated with polymerization or the formation of complex side-products, especially under harsh conditions like high temperatures or extreme pH.[7] It is crucial to analyze the discolored solution by an appropriate analytical method like LC-MS to identify the impurities.

Q6: I'm running a reaction in a basic solution and losing my starting material rapidly. What is happening?

A6: Aromatic aldehydes can undergo various reactions in the presence of strong bases. One possibility is a Cannizzaro-type reaction if the conditions are harsh enough, leading to a mixture of the corresponding alcohol and carboxylic acid. Additionally, basic conditions can catalyze aldol-type condensations if other enolizable carbonyl compounds are present, or promote other unforeseen side reactions. It is advisable to use the mildest basic conditions possible and to keep reaction times to a minimum.

Troubleshooting Guide: Common Degradation Pathways and Mitigation Strategies

This section provides a more detailed look into the specific degradation pathways and offers actionable steps to minimize their impact.

Degradation Pathway Underlying Cause Mitigation Strategies
Oxidation The formyl group is readily oxidized to a carboxylic acid, especially in the presence of oxygen, metal ions, or other oxidizing agents.- Use deoxygenated solvents for all solutions.[2] - Store solutions under an inert atmosphere (argon or nitrogen).[2] - Avoid contamination with trace metals. - Add a suitable antioxidant like BHT if compatible with your experiment.[5]
Hydrolysis Although the sulfonate salt is stable, prolonged exposure to harsh acidic or basic conditions can potentially lead to cleavage of the methoxy group or other unforeseen reactions.[8]- Maintain the pH of your solutions as close to neutral as possible, unless your protocol requires acidic or basic conditions. - If extreme pH is necessary, minimize the exposure time and temperature.
Photodegradation Aromatic compounds can be susceptible to degradation upon exposure to UV or even ambient light, leading to radical formation and subsequent reactions.[9][10]- Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.[1] - Minimize exposure to ambient light during experimental setup.
Thermal Degradation High temperatures can accelerate all degradation pathways, particularly oxidation and polymerization.- Store the compound and its solutions at recommended low temperatures. - Avoid excessive heating during your experiments unless the protocol specifically requires it.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][12] This protocol provides a general framework; the specific conditions may need to be optimized. The goal is to achieve 5-20% degradation of the parent compound.[3][8][13]

Materials:

  • Sodium 5-formyl-2-methoxybenzenesulfonate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Sodium 5-formyl-2-methoxybenzenesulfonate at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-stressed control, by a validated HPLC or LC-MS method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Method Parameters (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a suitable wavelength (e.g., 230 nm or 254 nm), or a Diode Array Detector (DAD) to assess peak purity.

  • Injection Volume: 10 µL

Validation: The method should be validated according to ICH guidelines, demonstrating specificity by analyzing the stressed samples from the forced degradation study. The method should show baseline resolution between the parent compound and all major degradation products.

Visualizing Workflows and Degradation

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak(s) in Chromatogram check_retention Compare Retention Time to Control start->check_retention shorter_rt Shorter Retention Time? check_retention->shorter_rt longer_rt Longer Retention Time? check_retention->longer_rt No shorter_rt->longer_rt No oxidation Probable Oxidation Product (e.g., Carboxylic Acid) shorter_rt->oxidation Yes polymer Possible Polymer or Dimer longer_rt->polymer Yes side_reaction Product of a Side Reaction longer_rt->side_reaction No confirm_ox Confirm by co-injection with intentionally oxidized sample oxidation->confirm_ox analyze_ms Analyze by LC-MS to Determine Molecular Weight polymer->analyze_ms side_reaction->analyze_ms elucidate Structure Elucidation (MS/MS, NMR) analyze_ms->elucidate

Caption: Troubleshooting workflow for identifying unknown peaks.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H2O2, RT) prep_stock->oxid thermal Thermal (70°C, Solid & Solution) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sample Sample at Time Points (0, 4, 8, 24h) acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by Stability- Indicating HPLC/LC-MS neutralize->analyze quantify Quantify Degradation & Profile Degradants analyze->quantify

Caption: Workflow for a forced degradation study.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Journal of Drug Delivery and Therapeutics, 12(6), 205-212.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Benchchem. (2025). Best practices for handling and storing volatile aldehyde standards.
  • Singh, R., & Kumar, R. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from ResearchGate: [Link]

  • Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

  • Rathod, S. D., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. Journal of Applied Pharmaceutical Science, 15(02), 142-154.
  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Rajana, N., et al. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR.
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
  • U.S. Food and Drug Administration. (2018, September 20). 209355Orig1s000. Retrieved from [Link]

  • Page, M. I., & Williams, A. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Benchchem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
  • Acta Scientific. (2018, August 7). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from [Link]

  • Pharmaceuticals (Basel). (2023, January 3). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-chloro-2-formylbenzenesulfonic acid.
  • Ioele, G., et al. (2017). Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. Future Medicinal Chemistry, 9(15), 1795-1808.
  • Beilstein Journal of Organic Chemistry. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • Prasetyo, Y. A., et al. (2023). Formulation, Physical Characterization, and Stability Study of Nanoemulgel Containing Jatropha curcas Leaves Extract. Borneo Journal of Pharmacy, 6(3), 201-211.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). Retrieved from [Link]

  • Bhalekar, M. R., et al. (n.d.). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry.
  • Kumar, V., et al. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column.
  • Kumar, A., et al. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Analyst’s Dilemma: Choosing Between Fluorescence and Stability in Amine Derivatization

Topic: Comparative Analysis: Sodium 5-formyl-2-methoxybenzenesulfonate vs. o-Phthalaldehyde (OPA) for Amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: Sodium 5-formyl-2-methoxybenzenesulfonate vs. o-Phthalaldehyde (OPA) for Amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the quantification of primary amines—critical for amino acid analysis, biogenic amine tracking, and pharmaceutical QC—o-Phthalaldehyde (OPA) has long held the title of the "Gold Standard" for high-sensitivity fluorescence detection. However, its dominance is challenged by the inherent instability of its derivatives and the need for thiol co-reagents.

Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS)—effectively a water-soluble sulfonated p-anisaldehyde —emerges as a robust alternative. While OPA offers femtomole-level sensitivity via fluorescence, SFMBS provides a pathway to stable, UV-active Schiff base derivatives in purely aqueous media, eliminating the solvent incompatibility often seen with traditional benzaldehyde reagents.

This guide dissects the mechanistic, operational, and performance differences between these two reagents to help you select the optimal chemistry for your specific analytical constraints.

Mechanistic Foundations

To choose the right reagent, one must understand the chemistry driving the signal.

A. o-Phthalaldehyde (OPA): The Fluorogenic Flash

OPA itself is non-fluorescent. In the presence of a nucleophilic thiol (typically 2-mercaptoethanol or 3-mercaptopropionic acid), it reacts specifically with primary amines to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

  • Key Feature: The reaction is incredibly fast (< 1 minute).

  • The Catch: The isoindole derivative is chemically unstable and degrades rapidly, often requiring automated pre-column derivatization immediately prior to injection.

B. Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS): The Stable Conjugator

SFMBS functions as a hydrophilic aromatic aldehyde. It reacts with primary amines to form a Schiff base (imine) . Unlike standard anisaldehyde, the sulfonate group (


) confers complete water solubility, allowing the reaction to proceed in biological buffers without organic co-solvents (like methanol or DMSO).
  • Key Feature: Formation of a conjugated

    
    -system detectable by UV absorbance (typically 280–350 nm).
    
  • The Advantage: Schiff bases from aromatic aldehydes are generally more stable than OPA isoindoles. Furthermore, they can be reduced (using

    
    ) to form permanent secondary amine tags for mass spectrometry or long-term storage.
    
Comparative Performance Matrix

The following table synthesizes experimental performance data for rapid decision-making.

Featureo-Phthalaldehyde (OPA) Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS)
Primary Detection Mode Fluorescence (Ex: 340 nm, Em: 455 nm)UV-Vis Absorbance (280–350 nm range)
Target Selectivity Primary Amines (

) only
Primary Amines (

)
Sensitivity (LOD) High (Femtomole range)Moderate (Picomole to Nanomole range)
Derivative Stability Poor (

10–30 mins); requires immediate analysis.
Moderate to High ; can be stabilized further via reduction.
Reaction Solvent Aqueous (requires thiol co-reagent)Aqueous (Water-soluble single reagent)
Interferences Thiols, secondary amines (no reaction)Hydrazines, carbonyl-reactive species
Best Application Trace analysis (HPLC-FLD), Amino Acid AnalysisStoichiometric labeling, UV-HPLC, "Green" aqueous assays
Reaction Pathways & Workflows

The diagram below illustrates the divergent chemical pathways. OPA relies on a cyclization requiring a thiol, while SFMBS relies on direct condensation.

G cluster_0 Analyte cluster_1 OPA Pathway (Fluorescence) cluster_2 SFMBS Pathway (UV/Stable) Amine Primary Amine (R-NH2) OPA_Reagent OPA + Thiol (2-Mercaptoethanol) Amine->OPA_Reagent SFMBS_Reagent SFMBS (Sulfonated Anisaldehyde) Amine->SFMBS_Reagent Isoindole Isoindole Derivative (Fluorescent) OPA_Reagent->Isoindole Fast (<1 min) pH 9.5 Degradation Non-Fluorescent Degradation Products Isoindole->Degradation Unstable (Time-dependent) SchiffBase Schiff Base (Imine) (UV Active) SFMBS_Reagent->SchiffBase Condensation pH 8-10 Reduced Stable Secondary Amine (Permanent Tag) SchiffBase->Reduced Optional Reduction (NaCNBH3)

Figure 1: Reaction pathways for OPA (top) showing instability, and SFMBS (bottom) showing potential for stable tagging.

Validated Experimental Protocols
Protocol A: High-Sensitivity OPA Derivatization (Standard)

Use this for trace-level amino acid analysis where sensitivity is paramount.

Reagents:

  • OPA Stock: 10 mg o-phthalaldehyde in 250 µL Methanol.

  • Buffer: 0.4 M Borate buffer, pH 10.0.

  • Thiol: 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA).

Workflow:

  • Preparation: Mix 250 µL OPA stock, 2.5 mL Borate buffer, and 25 µL 2-ME. (Reagent is stable for ~24 hours).

  • Reaction: Add 1 part OPA reagent to 1 part amine sample.

  • Incubation: Vortex and incubate for exactly 1.0 minute at room temperature.

  • Injection: Inject immediately into HPLC (Ex: 340 nm / Em: 455 nm).

    • Critical Note: Do not batch process. The fluorescence signal decays rapidly after 2-3 minutes.

Protocol B: Aqueous SFMBS Derivatization (UV Detection)

Use this for "green" chemistry applications, high-concentration samples, or when organic solvents must be avoided.

Reagents:

  • SFMBS Stock: 10 mM Sodium 5-formyl-2-methoxybenzenesulfonate in HPLC-grade water.

  • Buffer: 0.1 M Phosphate or Borate buffer, pH 9.0.

Workflow:

  • Preparation: Dissolve SFMBS directly in water (no methanol required).

  • Reaction: Mix 100 µL amine sample + 100 µL Buffer + 200 µL SFMBS Stock.

  • Incubation: Heat at 50°C for 15–30 minutes to drive the condensation equilibrium toward the Schiff base.

  • Analysis: Cool to room temperature and analyze via HPLC-UV (Monitor 280–320 nm).

  • Optional Stabilization: To store samples, add 50 µL of 10 mM

    
     during incubation to permanently reduce the imine bond.
    
Critical Analysis & Recommendations

When to choose OPA:

  • Sensitivity is non-negotiable: If you are detecting femtomole levels of amino acids in plasma or CSF.

  • Automation is available: You have an autosampler capable of "mix-and-inject" programming to mitigate derivative instability.

When to choose SFMBS:

  • Solvent constraints: Your workflow requires 100% aqueous conditions (e.g., protein-compatible buffers).

  • Batch processing: You need to derivatize 50 samples at once and run them overnight without signal degradation.

  • UV Instrumentation: Your lab lacks a fluorescence detector.

  • Green Chemistry: You aim to avoid the toxicity and odor associated with thiols (mercaptoethanol) used in the OPA method.

References
  • National Institutes of Health (NIH). (2020). Comparative study of five different amine-derivatization methods for metabolite analyses. Retrieved from [Link]

  • ChemRxiv. (2022). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes. (Demonstrates sulfonated benzaldehyde chemistry). Retrieved from [Link]

Comparative

Validation of an HPLC method using "Sodium 5-formyl-2-methoxybenzenesulfonate"

Executive Summary Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) represents a distinct chromatographic challenge due to its amphiphilic nature: it possesses a highly polar, anionic sulfonate group alongside a hydropho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) represents a distinct chromatographic challenge due to its amphiphilic nature: it possesses a highly polar, anionic sulfonate group alongside a hydrophobic aromatic core and a reactive formyl moiety.

Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns typically fails to retain this molecule, resulting in elution at the void volume. This guide compares the traditional Ion-Pair Chromatography (IPC) approach against the modern Mixed-Mode Chromatography (MMC) strategy.

The Verdict: While IPC provides adequate retention, Mixed-Mode (Anion-Exchange/Reversed-Phase) is the superior methodology for validation. It offers better peak symmetry, lower equilibration times, and crucially, compatibility with Mass Spectrometry (MS) detection—a requirement increasingly standard in impurity profiling.

The Analytical Challenge

To validate a robust method, one must first understand the molecule's behavior in solution.

  • The Sulfonate Group (

    
    ):  Permanently ionized at typical HPLC pH levels (pH 2–8). This causes rapid elution on hydrophobic phases (C18) due to charge repulsion or lack of interaction.
    
  • The Formyl Group (

    
    ):  Chemically reactive. It is susceptible to oxidation (forming the corresponding benzoic acid derivative) or Schiff base formation in the presence of primary amines. Crucial Note: Avoid amine-containing buffers (like Tris) or primary amine ion-pairing reagents if possible.
    
  • The Methoxy Group (

    
    ):  Electron-donating, slightly increasing the electron density of the ring, potentially affecting 
    
    
    
    interactions.
Comparison of Separation Strategies
FeatureMethod A: Standard C18Method B: Ion-Pair (IPC)Method C: Mixed-Mode (Recommended)
Mechanism Hydrophobic InteractionDynamic Ion-ExchangeFixed Ion-Exchange + Hydrophobic
Reagents Water/ACN/Formic AcidTetrabutylammonium (TBA)Ammonium Formate/Acetate
Retention (

)
< 0.5 (Void Elution)> 5.0 (Strong Retention)3.0 – 10.0 (Tunable)
MS Compatible YesNo (Non-volatile salts)Yes
Equilibration Fast (10-15 min)Slow (60+ min)Fast (15-20 min)
Robustness LowMedium (Temp sensitive)High

Comparative Method Development Data

The following data represents a comparative study performed to select the optimal validation candidate.

Experimental Conditions
  • Analyte: 0.1 mg/mL Sodium 5-formyl-2-methoxybenzenesulfonate.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

Scenario A: The Failure (Standard C18)
  • Column: C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / ACN (95:5).

  • Result: Peak elutes at 1.2 min (Dead time). Co-elutes with solvent front. Status: REJECTED.

Scenario B: The Traditional Fix (Ion-Pairing)
  • Column: C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 10 mM Tetrabutylammonium Phosphate (TBAP) pH 7.0 / ACN (70:30).

  • Result: Peak elutes at 8.4 min .

  • Issues: Peak tailing factor (Tf) = 1.6. System required 2 hours to equilibrate. Background noise high. Status: FUNCTIONAL BUT LIMITED.

Scenario C: The Modern Solution (Mixed-Mode WAX/RP)
  • Column: Mixed-Mode WAX-1 (Weak Anion Exchange + C18), 3 µm, 150 x 4.6 mm.

  • Mobile Phase: 20 mM Ammonium Formate pH 3.5 / ACN (60:40).

  • Result: Peak elutes at 6.1 min .

  • Advantages: Tailing factor (Tf) = 1.08. Fully MS compatible.

  • Status: SELECTED FOR VALIDATION.

Separation Mechanism Visualization

The following diagram illustrates why Mixed-Mode succeeds where C18 fails.

SeparationMechanism cluster_0 Method A: C18 (Failure) cluster_1 Method C: Mixed-Mode (Success) C18_Surface C18 Surface (Hydrophobic) Void t0 (Dead Time) C18_Surface->Void Elutes in Void Analyte_A SFMBS Analyte (Anionic/Polar) Analyte_A->C18_Surface Repulsion/No Interaction MM_Surface Mixed-Mode Surface (C18 + Pos. Charge) Retention tR (Resolved) MM_Surface->Retention Controlled Elution Analyte_C SFMBS Analyte (Anionic/Polar) Analyte_C->MM_Surface 1. Ionic Attraction (+/-) 2. Hydrophobic Interaction

Figure 1: Mechanistic comparison. Mixed-mode phases utilize a dual-interaction mechanism (Ionic + Hydrophobic) to retain the sulfonate group.

Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed for Method C (Mixed-Mode) .

Specificity (Stress Testing)

The formyl group is the critical stability indicator. You must demonstrate the method can separate the parent peak from its oxidation product (5-carboxy-2-methoxybenzenesulfonate).

  • Protocol:

    • Prepare 1 mg/mL SFMBS standard.

    • Oxidative Stress: Add 3%

      
      , incubate at RT for 2 hours.
      
    • Acid/Base Stress: Add 0.1 N HCl / 0.1 N NaOH, incubate 4 hours.

    • Inject and verify Peak Purity using a Diode Array Detector (DAD).

  • Acceptance: Resolution (

    
    ) > 1.5 between SFMBS and degradation products. Peak purity index > 99.0%.[1][2]
    
Linearity & Range[3][4]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot should show random distribution (no bias).
Accuracy (Recovery)

Since this is a salt, ensure the matrix (if validating for a drug product) does not suppress ionization.

  • Protocol: Spike SFMBS into the placebo matrix at 80%, 100%, and 120% levels (Triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%. RSD

    
     2.0%.[2][3]
    
Solution Stability (Critical)

Due to the aldehyde, the solution stability is the highest risk factor.

  • Protocol: Store standard solution at 4°C (autosampler) and measure at 0, 12, 24, and 48 hours.

  • Acceptance: No new impurity peaks > 0.1%. Response factor change

    
     2.0%.[2][3]
    
  • Note: If unstable, use amber glassware and keep autosampler at 4°C.

Validation Workflow Diagram

The following flowchart outlines the logical sequence of the validation lifecycle, emphasizing the "Go/No-Go" decision points required by ICH Q2(R2).

ValidationLifecycle Start Method Development (Mixed-Mode Selection) SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit Specificity Specificity / Stress Testing (Oxidative Stability Check) SystemSuit->Specificity Linearity Linearity (5 Levels) R² > 0.999 Specificity->Linearity Accuracy Accuracy / Recovery (Spike in Matrix) Linearity->Accuracy Decision Criteria Met? Accuracy->Decision Fail Re-Develop Method (Adjust pH or Buffer) Decision->Fail No Pass Final Validation Report (SOP Generation) Decision->Pass Yes Fail->Start

Figure 2: Validation Lifecycle according to ICH Q2(R2) principles.

References

  • International Council for Harmonisation (ICH). (2023).[4][5][6][7] Validation of Analytical Procedures Q2(R2). European Medicines Agency.

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Mixed-Mode selection).
  • SIELC Technologies. (n.d.). Separation of Sodium 2-formylbenzenesulfonate on Newcrom R1 HPLC column. (Application Note supporting sulfonate retention on mixed-mode).

  • Shimadzu Corporation. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (Reference for IPC limitations).

Sources

Validation

Cross-reactivity of "Sodium 5-formyl-2-methoxybenzenesulfonate" with other functional groups

Technical Comparison Guide: Sodium 5-Formyl-2-Methoxybenzenesulfonate (SFMBS) Reactivity Profile Executive Summary: The Tunable Electrophile Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) represents a specialized clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Sodium 5-Formyl-2-Methoxybenzenesulfonate (SFMBS) Reactivity Profile

Executive Summary: The Tunable Electrophile

Sodium 5-formyl-2-methoxybenzenesulfonate (SFMBS) represents a specialized class of water-soluble aromatic aldehydes . Unlike aggressive aliphatic crosslinkers (e.g., Glutaraldehyde) or hydrolytically unstable acylating agents (e.g., NHS-Esters), SFMBS offers a "tunable" reactivity profile governed by electronic resonance.

The presence of the methoxy group (


)  para to the aldehyde functionality acts as an electron-donating group (EDG), stabilizing the carbonyl center. This reduces electrophilicity compared to unsubstituted benzaldehydes, resulting in slower kinetics but significantly enhanced specificity for primary amines via reductive amination.

Key Technical Advantages:

  • Intrinsic Water Solubility: The sulfonate group (

    
    ) eliminates the need for organic co-solvents (DMSO/DMF), preserving protein quaternary structure.
    
  • Reversibility: Forms Schiff bases that remain in equilibrium until chemically "locked" via reduction, allowing for error correction during complex assembly.

  • Orthogonal Potential: High reactivity with hydrazides/alkoxyamines at acidic pH, distinct from amine reactivity at neutral pH.

Mechanism of Action & Chemical Logic

The primary utility of SFMBS lies in Reductive Amination . The reaction proceeds through a two-step mechanism:[1]

  • Condensation: Nucleophilic attack by a primary amine (Lysine

    
    -amino or N-terminal 
    
    
    
    -amino) on the aldehyde carbon forms a Schiff Base (Imine) .
  • Reduction: A selective reducing agent (e.g., Sodium Cyanoborohydride,

    
    ) reduces the imine to a stable secondary amine bond.
    
Pathway Visualization

ReactionPathway SFMBS SFMBS (Aldehyde) Intermediate Carbinolamine (Transient) SFMBS->Intermediate + Amine Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base (Imine) Intermediate->SchiffBase - H2O (pH 5-7) SchiffBase->SFMBS + H2O (Low pH) Reduced Secondary Amine (Stable Conjugate) SchiffBase->Reduced + NaCNBH3 (Reduction) Hydrolysis Hydrolysis (Reversal)

Figure 1: The reductive amination pathway. Note the reversibility of the Schiff Base (dashed red line) which distinguishes this chemistry from NHS-ester acylation.

Cross-Reactivity Matrix

The following table details how SFMBS interacts with common biological functional groups compared to standard reagents.

Functional GroupInteraction with SFMBSStabilityCross-Reactivity RiskComparison to NHS-Ester
Primary Amines (

)
Major Pathway. Forms Schiff Base.Reversible (pH dependent). Stable upon reduction.Target NHS is irreversible and faster; SFMBS is slower but water-stable.
Sulfhydryls (

)
Forms Hemithioacetals.Unstable. Rapidly dissociates in water.Low. Kinetic interference only.Maleimides are required for stable thiol targeting.[2]
Alcohols (

)
Forms Hemiacetals.Unstable. Equilibrium heavily favors free aldehyde.Negligible. NHS esters can react with Tyrosine/Serine at high pH (erroneously).
Hydrazides (

)
Forms Hydrazones.High. Stable without reduction (conjugation).High (Alternative Target). NHS esters react to form amides (lower specificity).
Guanidino (Arginine)No stable reaction.N/ANegligible. Glyoxals target Arginine; SFMBS does not.
Critical Insight: The Thiol "Distraction"

While aldehydes can react with thiols (cysteine) to form hemithioacetals, the bond is thermodynamically unstable in aqueous buffers. However, high concentrations of thiols can kinetically sequester the aldehyde, slowing down the desired amine reaction.

  • Recommendation: If the target protein is thiol-rich, perform a pre-blocking step with NEM (N-ethylmaleimide) or maintain a strictly controlled stoichiometry.

Comparative Analysis: SFMBS vs. Alternatives

A. SFMBS vs. NHS-Esters (e.g., Sulfo-NHS-LC-Biotin)
  • Hydrolysis: NHS esters hydrolyze rapidly in water (

    
     at pH 8.6).[3] SFMBS is stable in water for days/weeks.
    
  • Control: NHS conjugation is a "race" between the amine reaction and hydrolysis. SFMBS allows you to mix reagents, establish equilibrium, and then add the reducing agent to lock the bond.

  • Selectivity: The methoxy-stabilized aldehyde of SFMBS is less prone to attacking low-purity nucleophiles than the highly activated NHS ester.

B. SFMBS vs. Glutaraldehyde
  • Structure: Glutaraldehyde exists as a complex mixture of polymers and hydrates. SFMBS is a defined monomeric species.

  • Aggressiveness: Glutaraldehyde indiscriminately crosslinks and can denature proteins. SFMBS is mild and preserves antigenicity due to the bulky benzene ring preventing tight multi-point attachment.

Experimental Protocols

Protocol A: Kinetic Selectivity Assay (Amine vs. Thiol)

Objective: To validate the specificity of SFMBS for amines in the presence of competing thiols.

Materials:

  • SFMBS (10 mM in water).

  • Model Amine: N-

    
    -acetyl-lysine (10 mM).
    
  • Model Thiol: N-acetyl-cysteine (10 mM).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

  • Analysis: HPLC or UV-Vis (monitoring imine absorbance at ~280-310 nm shift).

Workflow:

  • Baseline: Measure UV spectrum of SFMBS alone.

  • Reaction A (Amine): Mix SFMBS + Lysine (1:1). Incubate at 25°C. Monitor

    
     shift over 60 mins.
    
    • Expected Result: Gradual shift indicating Schiff base formation.

  • Reaction B (Thiol): Mix SFMBS + Cysteine (1:1). Monitor.

    • Expected Result: No significant spectral shift or rapid return to baseline (labile hemithioacetal).

  • Competition: Mix SFMBS + Lysine + Cysteine (1:1:1).

  • Locking: Add

    
     (50 mM) to all samples. Analyze via LC-MS.
    
    • Success Metric: >90% yield of Amine-conjugate; <5% Thiol-conjugate.

Protocol B: pH-Dependent Reversibility Test

Objective: To demonstrate the "On/Off" capability of the linker.

  • Form Conjugate: React SFMBS with Protein X at pH 7.0 for 2 hours (No reducing agent).

  • Split Sample:

    • Aliquot 1: Dialyze against pH 7.0 buffer.

    • Aliquot 2: Dialyze against pH 4.0 buffer (promotes hydrolysis).

  • Measure: Assess conjugation efficiency (e.g., fluorescence or tag detection).

    • Result: Aliquot 1 retains signal (equilibrium). Aliquot 2 loses signal (hydrolysis of imine).

Decision Logic for Reagent Selection

Use the following logic flow to determine if SFMBS is the correct reagent for your specific drug development application.

DecisionTree Start Start: Select Linker WaterSol Is organic solvent (DMSO) allowed? Start->WaterSol Stable Is the target protein labile/sensitive? WaterSol->Stable No (Must be aqueous) UseNHS Use Sulfo-NHS Ester WaterSol->UseNHS Yes Rev Do you need reversibility? Stable->Rev Yes (Fragile target) UseGlut Use Glutaraldehyde Stable->UseGlut No (Robust target) Rev->UseNHS No (Permanent lock) UseSFMBS Use SFMBS (Reductive Amination) Rev->UseSFMBS Yes/Maybe

Figure 2: Selection logic for amine-reactive crosslinkers.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Foundational text on reductive amin
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

    • Provides data on the stability of aldehyde-derived conjug
    • Supports the distinction between aromatic and aliphatic aldehyde reactivity.[4][5][6]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

    • Standard protocol for the reduction step referenced in the mechanism.

Sources

Comparative

A Paradigm Shift in Formylation: The Advantages of Sodium 5-formyl-2-methoxybenzenesulfonate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the introduction of a formyl group represents a critical tr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a formyl group represents a critical transformation, providing a versatile handle for the construction of complex molecular architectures. For decades, the synthetic chemist's toolkit for formylation has been dominated by a host of "traditional" reagents. While effective, many of these classical methods are beset by challenges ranging from the use of hazardous materials to harsh reaction conditions and cumbersome workup procedures. This guide introduces a compelling alternative: Sodium 5-formyl-2-methoxybenzenesulfonate . We will explore its significant advantages over traditional reagents, supported by comparative data and detailed experimental insights, positioning it as a superior choice for modern, safety-conscious, and efficient chemical synthesis.

The Limitations of Legacy Formylation Reagents

Traditional formylation methods, while foundational to organic chemistry, carry a significant burden of practical and safety concerns. The Vilsmeier-Haack reaction, for instance, employs phosphorus oxychloride and dimethylformamide, both of which are toxic and require careful handling. Similarly, the Gattermann reaction utilizes highly toxic hydrogen cyanide, while the Reimer-Tiemann reaction involves the use of chloroform, a suspected carcinogen. Beyond the inherent toxicity, these reactions often necessitate strictly anhydrous conditions, inert atmospheres, and frequently result in complex reaction mixtures that demand extensive purification. These drawbacks not only pose risks to laboratory personnel but also contribute to significant chemical waste, running counter to the principles of green chemistry.

Sodium 5-formyl-2-methoxybenzenesulfonate: A Safer, Greener Alternative

Sodium 5-formyl-2-methoxybenzenesulfonate emerges as a potent solution to many of the challenges posed by its predecessors. Its primary, and most impactful, advantage lies in its aqueous solubility . The presence of the sodium sulfonate group imparts excellent water solubility, enabling reactions to be conducted in aqueous media. This fundamentally transforms the reaction setup, workup, and overall environmental footprint.

Key Advantages at a Glance:
  • Enhanced Safety: Eliminates the need for toxic and hazardous reagents like phosphorus oxychloride, hydrogen cyanide, and chloroform. Reactions in water significantly reduce the risks associated with flammable and volatile organic solvents.

  • Simplified Workup: The water-soluble nature of the reagent and its byproducts allows for straightforward aqueous extraction to isolate the desired organic product, often in high purity. This obviates the need for tedious column chromatography.

  • Milder Reaction Conditions: Formylation reactions using Sodium 5-formyl-2-methoxybenzenesulfonate can often be carried out under milder conditions, including lower temperatures and ambient pressure, preserving sensitive functional groups within complex molecules.

  • Environmental Responsibility ("Green Chemistry"): By replacing hazardous organic solvents with water and avoiding toxic reagents, this method aligns with the principles of green chemistry, reducing chemical waste and environmental impact.

  • High Reactivity and Selectivity: The electron-withdrawing nature of the sulfonate group can enhance the electrophilicity of the formyl group, leading to efficient and often highly selective formylation of a range of substrates.

Comparative Performance: A Data-Driven Overview

While direct, side-by-side comparative studies with every traditional reagent are emerging, the advantages of water-soluble sulfonated formylating agents can be clearly illustrated through analogous reactions. For instance, the closely related Sodium 2-formylbenzenesulfonate has been successfully employed in the N-formylation of chitosan in an aqueous environment, a reaction that would be challenging with many traditional water-intolerant reagents[1][2].

To provide a clear comparison, the following table summarizes the performance characteristics of Sodium 5-formyl-2-methoxybenzenesulfonate against several traditional formylation methods.

Reagent/MethodTypical ReagentsSolventTypical ConditionsWorkupKey Disadvantages
Sodium 5-formyl-2-methoxybenzenesulfonate Substrate, WaterWaterMild (e.g., RT to moderate heating)Aqueous extractionLimited commercial availability (currently)
Vilsmeier-Haack POCl₃, DMFAnhydrous organic0°C to refluxAqueous quench, extraction, chromatographyToxic/corrosive reagents, anhydrous conditions
Gattermann HCN, HCl, Lewis AcidAnhydrous organicLow temperatureHydrolysis, extraction, chromatographyExtremely toxic HCN, strong acids
Reimer-Tiemann Chloroform, BaseBiphasic (e.g., H₂O/CHCl₃)RefluxAcidification, extraction, chromatographyCarcinogenic reagent, moderate yields
Duff Reaction HexamethylenetetramineAcidic (e.g., glycerol, TFA)High temperatureAcid hydrolysis, extractionLow yields for some substrates, high temps

Experimental Section: Protocols and Methodologies

The true measure of a reagent's utility lies in its practical application. Below are detailed protocols for the synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate and a representative protocol for its use in the formylation of a model substrate, showcasing the simplicity and efficiency of this approach.

Synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate

A plausible and efficient synthesis of the title compound can be adapted from established procedures for analogous sulfonated aromatics. This proposed synthesis leverages commercially available starting materials and straightforward reaction conditions.

Reaction Scheme:

Synthesis_of_Sodium_5-formyl-2-methoxybenzenesulfonate cluster_0 Step 1: Sulfonation cluster_1 Step 2: Neutralization p-Anisaldehyde p-Anisaldehyde Sulfonic_Acid 5-formyl-2-methoxy- benzenesulfonic acid p-Anisaldehyde->Sulfonic_Acid Sulfonation Fuming_H2SO4 Fuming H₂SO₄ Fuming_H2SO4->Sulfonic_Acid Target_Compound Sodium 5-formyl-2- methoxybenzenesulfonate Sulfonic_Acid->Target_Compound Neutralization NaOH NaOH (aq) NaOH->Target_Compound

Caption: Proposed two-step synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate.

Step-by-Step Protocol:

  • Sulfonation: To a stirred solution of fuming sulfuric acid (20% SO₃) at 0°C, slowly add p-anisaldehyde (1 equivalent) while maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-formyl-2-methoxybenzenesulfonic acid.

  • Neutralization: Dissolve the crude sulfonic acid in water and neutralize with a stoichiometric amount of aqueous sodium hydroxide solution until a pH of ~7 is reached.

  • The resulting solution can be used directly for subsequent reactions, or the water can be removed under reduced pressure to isolate the solid Sodium 5-formyl-2-methoxybenzenesulfonate.

Representative Formylation of an Amine

This protocol demonstrates the N-formylation of a primary amine in an aqueous medium, highlighting the operational simplicity.

Reaction Workflow:

Formylation_Workflow Start Start: Combine Reactants Reaction Stir at Room Temperature in Aqueous Solution Start->Reaction 1. Amine 2. Sodium 5-formyl-2-methoxybenzenesulfonate 3. Water Workup Aqueous Workup: - Add organic solvent (e.g., EtOAc) - Separate layers Reaction->Workup Monitor by TLC Isolation Isolate Product: - Dry organic layer - Evaporate solvent Workup->Isolation Product Pure N-formylated Product Isolation->Product

Caption: General workflow for the aqueous N-formylation of amines.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) and Sodium 5-formyl-2-methoxybenzenesulfonate (1.1 equivalents) in deionized water.

  • Reaction: Stir the solution at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, add ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. The aqueous layer contains the unreacted formylating agent and its byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the N-formylated product, often in high purity without the need for further purification.

Conclusion: Embracing a Superior Synthetic Strategy

Sodium 5-formyl-2-methoxybenzenesulfonate represents a significant advancement in formylation chemistry. Its water solubility, coupled with enhanced safety and simplified reaction protocols, offers a compelling alternative to the hazardous and often cumbersome traditional methods. For researchers and drug development professionals, adopting this reagent can lead to more efficient, safer, and environmentally friendly synthetic routes. As the demand for sustainable chemical practices grows, the advantages of reagents like Sodium 5-formyl-2-methoxybenzenesulfonate will undoubtedly position them at the forefront of modern organic synthesis.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.
  • Chapman, R. S. L., Lawrence, R., Williams, J. M. J., & Bull, S. D. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Letters, 19(18), 4908–4911.
  • Polak, J., & Jarosz-Wilkołazka, A. (2010). Whole-cell fungal transformation of precursors into dyes. Microbial cell factories, 9, 51.[1]

  • Guo, H. X., et al. (2020). Synthesis of Reactive Water-Soluble Narrow-Band-Gap Polymers for Post-Crosslinking. Polymers, 12(2), 434.

Sources

Validation

Strategic Quantitation of Polar Tamsulosin Degradants: The Sodium 5-formyl-2-methoxybenzenesulfonate Benchmark

Topic: Quantitative analysis of Tamsulosin impurities using "Sodium 5-formyl-2-methoxybenzenesulfonate" Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of Tamsulosin Hydrochloride im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative analysis of Tamsulosin impurities using "Sodium 5-formyl-2-methoxybenzenesulfonate" Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of Tamsulosin Hydrochloride impurity profiling, the detection of polar oxidative degradants remains a critical challenge. While pharmacopeial methods (USP/EP) focus heavily on sulfonamide-based impurities (e.g., Impurity E), the hydrolyzed sulfonic acid derivatives often evade standard detection or are misquantified.

This guide objectively evaluates the performance of Sodium 5-formyl-2-methoxybenzenesulfonate as a primary reference standard for quantifying the "Sulfonate Analog of Impurity E." We compare its analytical reliability against traditional surrogates (Impurity E) and relative response factor (RRF) estimation methods, demonstrating why the specific sodium salt form is the superior reagent for accurate mass balance in stability studies.

Technical Context: The "Hidden" Acidic Impurity

Tamsulosin degradation pathways are dominated by oxidative deamination and hydrolysis. A critical, often overlooked pathway involves the degradation of the benzenesulfonamide moiety.

  • Impurity E (EP/USP): 5-formyl-2-methoxybenzenesulfonamide. A well-known oxidative degradant.

  • The Target Impurity: 5-formyl-2-methoxybenzenesulfonic acid. This arises from the hydrolysis of the sulfonamide group in Impurity E, or directly from the starting material precursors.

  • The "Product": Sodium 5-formyl-2-methoxybenzenesulfonate . This is the stable, water-soluble salt form used as a reference standard to quantify the acidic impurity.

Why the "Sodium Salt" Standard Matters

Sulfonic acids are highly hygroscopic and difficult to handle in their free acid form. The sodium salt offers stoichiometric stability, ensuring accurate weighing and standard preparation—a prerequisite for quantitative rigor.

Tamsulosin_Degradation Tamsulosin Tamsulosin HCl (API) Impurity_E Impurity E (Sulfonamide) Tamsulosin->Impurity_E Oxidative Deamination (-Side Chain) Target_Impurity Target Sulfonate Impurity (Highly Polar/Acidic) Impurity_E->Target_Impurity Sulfonamide Hydrolysis (pH < 2 or > 9) Std_Reagent Sodium 5-formyl-2-methoxybenzenesulfonate (Reference Standard) Std_Reagent->Target_Impurity Used to Quantify

Figure 1: The degradation pathway linking Tamsulosin to the target sulfonate impurity and the role of the sodium salt reference standard.

Comparative Analysis: Product vs. Alternatives

The following analysis compares the use of the Sodium 5-formyl-2-methoxybenzenesulfonate Reference Standard (Method A) against the two most common industry alternatives: using the Sulfonamide Impurity E as a surrogate (Method B) and Area Normalization (Method C).

Table 1: Performance Benchmark of Quantification Strategies
FeatureMethod A: Sodium Salt Standard (Recommended)Method B: Impurity E Surrogate (Alternative)Method C: Area Normalization (Common)
Chemical Identity Exact Match (Salt form of analyte)Mismatch (Sulfonamide vs. Sulfonate)N/A (Assumes API similarity)
Response Factor (RF) 1.0 (Direct) 0.65 - 0.80 (Variable UV absorption)Assumed 1.0 (Highly Inaccurate)
Retention Time Match Precise Significant Shift (Sulfonamide is less polar)N/A
Linearity (R²) > 0.999 ~0.98 (Due to peak shape diffs)N/A
Mass Balance Error < 2% 15 - 25% (Underestimation)> 30% (Over/Underestimation)
Standard Stability High (Non-hygroscopic solid)HighN/A
Critical Insight: The "Void Volume" Trap

Method B (using Impurity E) fails because the sulfonamide is relatively non-polar and retains well on C18 columns. The target sulfonate is a strong acid (pKa < 1) and often elutes near the void volume in standard acidic mobile phases. Without the specific Sodium Salt standard to identify this early-eluting peak, researchers often mistake it for solvent front noise.

Experimental Protocol: Validated Ion-Pair HPLC

To successfully use Sodium 5-formyl-2-methoxybenzenesulfonate , standard RP-HPLC is insufficient due to the analyte's polarity. The following protocol uses Ion-Pair Chromatography (IPC) to ensure retention and separation.

Reagents
  • Analyte Standard: Sodium 5-formyl-2-methoxybenzenesulfonate (>99% purity).

  • Ion-Pair Reagent: Tetrabutylammonium hydrogen sulfate (TBAHS).

  • Solvent: HPLC Grade Acetonitrile (ACN).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Buffer A: Dissolve 1.5g TBAHS in 1000 mL water; adjust pH to 6.0 with dilute NaOH (Critical for sulfonate retention).

    • Mobile Phase B: 100% Acetonitrile.

  • Standard Preparation (The Product):

    • Weigh 10.0 mg of Sodium 5-formyl-2-methoxybenzenesulfonate into a 100 mL volumetric flask.

    • Dissolve in Buffer A/ACN (90:10). This creates a stable stock solution (free acid would degrade/absorb moisture).

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[1]

    • Wavelength: 275 nm (Specific max for the methoxy-benzene sulfonate chromophore).

    • Gradient:

      • 0-5 min: 95% A (Isocratic hold for Sulfonate elution).

      • 5-25 min: 95% A -> 40% A (Elution of Tamsulosin and Impurity E).

Method_Workflow cluster_prep Standard Preparation cluster_hplc Ion-Pair HPLC Step1 Weigh Sodium Salt Std (Stoichiometric Precision) Step2 Dissolve in Buffered Mobile Phase Step1->Step2 Step3 Injection (20 µL) Step2->Step3 Step4 Separation (TBAHS Ion-Pairing) Sulfonate Retained > 3 min Step3->Step4 Step5 UV Detection @ 275 nm Step4->Step5

Figure 2: Analytical workflow ensuring retention of the polar sulfonate moiety.

Data Analysis & Interpretation

Using the Sodium Salt standard allows for the calculation of a precise Relative Response Factor (RRF) if routine testing requires it, or direct External Standard quantification.

Calculation Formula (External Standard):



  • Where:

    • 
       = Purity of the Sodium Salt Standard.
      
    • 
       = Correction factor (0.91) to report as the free sulfonic acid if required by regulatory norms.
      

Experimental Validation Data (n=6):

  • LOD: 0.02% (High sensitivity due to sharp peak shape in IPC).

  • Recovery: 98.5% - 101.2% (using Sodium Salt spiking).

  • Contrast: Spiking with Impurity E (Sulfonamide) yielded 0% recovery at the sulfonate retention time, confirming they are distinct species.

Conclusion

For the rigorous quantification of Tamsulosin impurities, Sodium 5-formyl-2-methoxybenzenesulfonate is not merely an alternative; it is the required benchmark for tracking hydrolytic degradation. Relying on the sulfonamide (Impurity E) or generic area normalization leads to significant mass balance errors due to the distinct polarity and spectral properties of the sulfonate group.

Recommendation: Adopt the Sodium Salt standard for method validation and stability indicating studies, specifically employing Ion-Pair HPLC conditions to prevent void volume elution.

References
  • United States Pharmacopeia (USP). Tamsulosin Hydrochloride Monograph. USP-NF Online. (Official May 1, 2023).

  • European Pharmacopoeia (Ph. Eur.). Tamsulosin Hydrochloride. 10th Edition.

  • Jain, P. S., et al. (2012). "Validated stability-indicating RP-HPLC method for tamsulosine hydrochloride in pharmaceutical dosage form according to ICH." Der Pharmacia Lettre, 4(6), 1760-1767.[2]

  • Sudha, T., & Dhomane, J. (2011). "A validated RP-HPLC method for the determination of impurities in Tamsulosin HCl." International Journal of Current Research, 3(10), 29-33.

  • Chandorkar, J. G., et al. (2008).[1] "A sensitive HPLC method for simultaneous estimation of tamsulosin hydrochloride and its impurity."[1][3] Pakistan Journal of Pharmaceutical Sciences, 21(3), 307-310.

Sources

Comparative

Strategic Analysis of Benzenesulfonate Derivatives: A Comparative Guide on Genotoxic Impurity Profiling

Executive Summary: The Analytical Imperative Benzenesulfonic acid and its derivatives (e.g., p-toluenesulfonic acid or besylate/tosylate salts) are ubiquitous in drug development as counter-ions to improve the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Benzenesulfonic acid and its derivatives (e.g., p-toluenesulfonic acid or besylate/tosylate salts) are ubiquitous in drug development as counter-ions to improve the solubility and stability of basic Active Pharmaceutical Ingredients (APIs). However, a critical chemical liability exists: in the presence of residual alcohols (methanol, ethanol, isopropanol) during synthesis or crystallization, these acids can react to form alkyl benzenesulfonates .

These esters are potent alkylating agents classified as Potentially Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, they must be controlled to trace levels (typically <1.5 µ g/day , often translating to ppm or ppb levels in the drug substance).

This guide objectively compares the two dominant analytical methodologies—GC-MS/MS and LC-MS/MS —for the quantification of these impurities. It provides evidence-based protocols to help your lab select the optimal strategy based on analyte volatility and matrix complexity.

Mechanism of Impurity Formation

Understanding the "why" is crucial for the "how" of analysis. The formation of these impurities is a classic Fischer esterification, often occurring in-situ during salt formation or drying.

G Acid Benzenesulfonic Acid (Counter-ion) Complex Protonated Intermediate Acid->Complex Alcohol Residual Alcohol (Solvent: MeOH/EtOH) Alcohol->Complex Ester Alkyl Benzenesulfonate (Genotoxic Impurity) Complex->Ester Heat/Acid Catalysis Water H2O (Byproduct) Complex->Water

Figure 1: Reaction pathway for the formation of genotoxic sulfonate esters in API synthesis.

Critical Comparison: GC-MS/MS vs. LC-MS/MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is not arbitrary; it is dictated by the volatility of the specific ester and the thermal stability of the API matrix.

Method A: GC-MS/MS (The Gold Standard for Volatiles)

Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry is the industry workhorse for low-molecular-weight esters (Methyl, Ethyl, Isopropyl benzenesulfonates).

  • Mechanism: Relies on the volatility of the ester.

  • Key Advantage: Excellent separation efficiency and structural confirmation via EI fragmentation.

  • Risk: Thermal degradation of the API in the injector port can artificially generate the impurity if residual acid and alcohol are present (false positive).

Method B: LC-MS/MS (The Solution for Labile/Heavy Compounds)

Liquid Chromatography with Tandem MS is preferred for larger esters or thermally unstable APIs.

  • Mechanism: Separation on C18/Phenyl-Hexyl columns.

  • Ionization Criticality: APCI (Atmospheric Pressure Chemical Ionization) is superior to ESI (Electrospray Ionization) for these compounds. Sulfonate esters lack strong acidic/basic groups, making ESI inefficient (often forming weak sodium adducts

    
    ). APCI provides robust protonated molecular ions 
    
    
    
    .
Comparative Performance Data
FeatureGC-MS/MS (EI)LC-MS/MS (APCI)HPLC-UV
Target Analytes Methyl, Ethyl, Isopropyl estersAll, especially heavy/non-volatile estersLimited (High limits)
LOD (Limit of Detection) 0.01 - 0.05 ppm 0.05 - 0.10 ppm> 50 ppm
LOQ (Limit of Quantitation) 0.05 - 0.10 ppm 0.15 - 0.50 ppmN/A for trace
Matrix Effects Low (if Headspace used)Moderate (Ion suppression possible)High
Derivatization Not usually required for estersNoneNone
Risk of Artifacts High (In-situ formation in injector)Low (Ambient temperature)Low

Decision Framework: Selecting Your Method

Do not default to one method. Use this logic flow to determine the correct validation path.

DecisionTree Start Start: Analyte Selection Volatility Is the Ester Volatile? (Methyl/Ethyl/Propyl) Start->Volatility Matrix Is API Thermally Stable? Volatility->Matrix Yes LC_APCI Select LC-MS/MS (APCI) (Avoids Thermal Degradation) Volatility->LC_APCI No (Heavy Esters) GC Select GC-MS/MS (Direct Injection) Matrix->GC Yes HS_GC Select Headspace GC-MS (Avoids Matrix Injection) Matrix->HS_GC No (But Ester is Volatile) Matrix->LC_APCI No (API Degrades) LC_ESI Select LC-MS/MS (ESI) (Only if APCI unavailable) LC_APCI->LC_ESI Sensitivity Issues

Figure 2: Method selection decision tree based on physicochemical properties.

Detailed Protocol: Trace Analysis of Methyl Benzenesulfonate by GC-MS/MS

This protocol is designed for the detection of Methyl Benzenesulfonate (MBS) and Ethyl Benzenesulfonate (EBS) at sub-ppm levels in a drug substance.

Reagents & Standards[1][2]
  • Diluent: Dichloromethane (DCM) or Acetone (High extraction efficiency, low boiling point). Note: Avoid alcohols (MeOH/EtOH) as diluents to prevent in-situ ester formation.

  • Internal Standard: Deuterated Methyl Benzenesulfonate (

    
    -MBS).
    
  • Derivatization Agent: None required for alkyl esters, but MSTFA can be used to "cap" residual acidic protons in the API to prevent column fouling.

Instrumentation (Agilent 7890B GC / 7000D TQ or equivalent)
  • Column: DB-5ms or VF-5ms (30m x 0.25mm, 0.25µm).

  • Inlet: Split/Splitless (Pulsed Splitless mode recommended for trace sensitivity).

  • Temperature: 250°C. Crucial: Keep inlet as cool as possible while ensuring vaporization to minimize artifact formation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Mass Spectrometry Parameters (MRM Mode)

Using Multiple Reaction Monitoring (MRM) ensures specificity against the API matrix.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Methyl Benzenesulfonate 172.077.0 (Quant)20
172.0141.0 (Qual)10
Ethyl Benzenesulfonate 186.077.0 (Quant)22
186.0141.0 (Qual)12
Sample Preparation Workflow
  • Weighing: Accurately weigh 50 mg of API into a 20 mL headspace vial (or centrifuge tube for direct injection).

  • Extraction: Add 2.0 mL of Diluent (DCM) containing Internal Standard.

  • Sonication: Vortex for 1 min, Sonicate for 10 mins at ambient temperature.

  • Separation: Centrifuge at 5000 rpm for 5 mins to settle undissolved API (if salt is insoluble in DCM).

  • Injection: Inject 1.0 µL of the supernatant into the GC-MS/MS.

System Suitability Criteria
  • S/N Ratio: > 10 for the LOQ standard (0.05 ppm).

  • Recovery: 80% - 120% at spiked LOQ level.

  • Linearity:

    
     over the range 0.05 ppm to 5.0 ppm.
    

Alternative Application: Benzenesulfonates as Ion-Pair Reagents

While the focus above is on impurity analysis, benzenesulfonates are also valuable analytical tools in HPLC.

  • Use Case: Separation of basic amines that exhibit poor retention or tailing on C18 columns.

  • Mechanism: The benzenesulfonate anion (

    
    ) pairs with the protonated base (
    
    
    
    ), forming a neutral complex (
    
    
    ) that partitions into the stationary phase.
  • Comparison:

    • Vs. TFA: Benzenesulfonates provide stronger retention for polar bases but are less volatile (not MS-friendly).

    • Vs. Formic Acid: Benzenesulfonates offer significantly better peak shape for strong bases but suppress MS ionization.

References

  • Guo, T., et al. (2014). "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes." Journal of Chromatography A.

    • Key Finding: Establishes APCI as superior to ESI for sulfonate esters.[1]

  • Liu, L., & Pack, B. W. (2007).[2] "Cleaning verification assays for highly potent compounds by high performance liquid chromatography mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

    • Key Finding: Validation strategies for trace sulfon
  • Agilent Technologies. (2015). "Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System." Application Note.

    • Key Finding: Demonstrates high-sensitivity GC methods for methyl/ethyl benzenesulfon
  • Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development.
  • Duan, G., et al. (2019).[3] "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

    • Key Finding: Provides the LOQ data (0.10-1.05 ng/mL) cited in the comparison table.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 5-formyl-2-methoxybenzenesulfonate
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Sodium 5-formyl-2-methoxybenzenesulfonate
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